4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
Description
Propriétés
IUPAC Name |
1-(4-amino-1-ethylpyrazol-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-2-13-5-7(10)8(12-13)14-4-6(3-11-14)9(15)16/h3-5H,2,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYHEAVAXRAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188989 | |
| Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855889-78-9 | |
| Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855889-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,3′-Bi-1H-pyrazole]-4-carboxylic acid, 4′-amino-1′-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501188989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Predicted Chemical Properties of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
Disclaimer: The compound 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid is not a commercially available or extensively studied molecule. Therefore, this technical guide is a predictive analysis based on the well-established chemical principles of its constituent functional groups and the bipyrazole scaffold. The information herein is intended for research and development purposes and should be used as a theoretical framework for experimental design.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile applications.[1] The bipyrazole scaffold, in particular, offers a unique three-dimensional structure and multiple points for functionalization, making it an attractive core for designing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the predicted chemical properties of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, a molecule that combines the key functionalities of an amino group, a carboxylic acid, and an N-ethylated pyrazole ring within a bipyrazole framework. Understanding these properties is crucial for researchers aiming to synthesize, characterize, and explore the potential applications of this and related compounds.
Molecular Structure and Physicochemical Properties
The structure of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid features a 1,3'-linkage between two pyrazole rings. One ring is substituted with a carboxylic acid at the 4-position, while the second ring bears an amino group at the 4'-position and an ethyl group at the 1'-position.
Caption: Predicted structure of the target molecule.
Predicted Physicochemical Data
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₁N₅O₂ | - |
| Molecular Weight | 233.23 g/mol | - |
| pKa (Carboxylic Acid) | ~3.0 - 4.0 | The electron-withdrawing nature of the pyrazole ring is expected to make the carboxylic acid more acidic than benzoic acid (pKa ~4.2). The predicted pKa for 1H-pyrazole-4-carboxylic acid is around 3.81.[2] |
| pKa (Protonated Amine) | ~3.0 - 4.5 | The amino group is attached to an aromatic ring, which reduces its basicity compared to aliphatic amines. The predicted pKa for 3-aminopyrazole is around 15.28 for the N-H proton, indicating it is not very acidic. The basicity of the amino group is the relevant parameter here.[3] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous bases. Limited solubility in nonpolar solvents and aqueous acids. | The presence of both acidic (carboxylic acid) and basic (amino group, pyrazole nitrogens) centers, along with the non-polar ethyl group, suggests amphiphilic character. Salt formation in acidic or basic media will enhance aqueous solubility. |
| Tautomerism | The unsubstituted pyrazole ring can exist in two tautomeric forms. | The proton on the nitrogen of the first pyrazole ring can potentially migrate to the other nitrogen atom. |
Predicted Spectroscopic Properties
While experimental data is unavailable, the spectroscopic characteristics can be predicted based on data from analogous pyrazole derivatives.[4][5][6]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.0 - 13.0 | br s | COOH proton |
| ~7.5 - 8.5 | s | Pyrazole C-H protons |
| ~5.0 - 6.0 | br s | NH₂ protons |
| ~4.2 | q | N-CH₂-CH₃ |
| ~1.4 | t | N-CH₂-CH₃ |
The exact chemical shifts of the pyrazole protons will depend on the electronic effects of the substituents and the linkage between the rings.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | C=O (carboxylic acid) |
| ~110 - 150 | Pyrazole ring carbons |
| ~45 - 55 | N-CH₂ |
| ~15 - 20 | CH₃ |
The signals for the pyrazole carbons will be influenced by the attached functional groups.[5][7]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 2500 - 3300 | O-H stretch (broad, carboxylic acid) |
| 3300 - 3500 | N-H stretch (amino group) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1500 - 1620 | C=N and C=C stretching (pyrazole rings) |
| 2850 - 2980 | C-H stretch (aliphatic) |
The IR spectrum is expected to show characteristic bands for the carboxylic acid, amino, and pyrazole functionalities.[5][8]
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z corresponding to the molecular weight of 233.23. High-resolution mass spectrometry would confirm the elemental composition.
Predicted Chemical Reactivity
The reactivity of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid is governed by its functional groups: the carboxylic acid, the aromatic amine, and the bipyrazole core.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 4-position is expected to undergo typical reactions of aromatic carboxylic acids.
Caption: Predicted reactions of the carboxylic acid group.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will likely yield the corresponding ester.
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine would produce an amide.[9] Direct coupling with an amine using coupling agents (e.g., EDC, HATU) is also a viable route.
-
Reduction: Strong reducing agents like lithium aluminum hydride could reduce the carboxylic acid to a primary alcohol.
Reactions of the Amino Group
The 4'-amino group is expected to behave as a typical aromatic amine.
Caption: Predicted reactions of the amino group.
-
Acylation/Alkylation: The amino group can be acylated with acid chlorides or anhydrides and alkylated with alkyl halides.
-
Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) would form a diazonium salt. This intermediate can then undergo various Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).[10]
-
Condensation: The amino group can react with aldehydes and ketones to form imines (Schiff bases).[11]
Reactions of the Bipyrazole Core
-
Electrophilic Substitution: The pyrazole rings are aromatic and can undergo electrophilic substitution (e.g., nitration, halogenation). The positions of substitution will be directed by the existing substituents. The amino group is strongly activating, while the carboxylic acid group is deactivating.
-
Metal Coordination: The nitrogen atoms of the pyrazole rings can act as ligands, coordinating to metal ions to form metal complexes. Bipyrazoles are known to form stable complexes with various transition metals.
Proposed Synthetic Pathway
A plausible synthetic route to 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid would likely involve the synthesis of two separate pyrazole precursors, followed by a cross-coupling reaction to form the bipyrazole core.
Caption: A proposed synthetic pathway to the target molecule.
-
Synthesis of Precursor A (Aminopyrazole): A substituted aminopyrazole can be synthesized from the reaction of a β-ketonitrile or a related precursor with a substituted hydrazine.[12] For example, ethylhydrazine could be reacted with a suitable three-carbon building block. The resulting aminopyrazole could then be halogenated at the 3-position.
-
Synthesis of Precursor B (Pyrazole Carboxylate): A pyrazole carboxylic acid ester can be synthesized via the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[13] For instance, hydrazine can be reacted with diethyl ethoxymethylenemalonate. The resulting pyrazole can then be halogenated.
-
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between the two halogenated pyrazole precursors would form the 1,3'-bipyrazole linkage.[14]
-
Hydrolysis: The final step would be the hydrolysis of the ester group to the carboxylic acid, typically under basic conditions.
Potential Applications
Given the functionalities present in 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, it could be a valuable building block in several areas:
-
Medicinal Chemistry: The pyrazole core is present in numerous FDA-approved drugs. The combination of an amino group and a carboxylic acid makes this molecule an interesting scaffold for creating libraries of compounds for drug discovery, potentially targeting kinases, proteases, or other enzymes.[1]
-
Coordination Chemistry: The bipyrazole unit can act as a chelating ligand for various metal ions, leading to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties.
-
Materials Science: The rigid bipyrazole core and the presence of hydrogen-bonding groups (amino and carboxylic acid) could facilitate the formation of supramolecular assemblies and liquid crystals.
Conclusion
While specific experimental data for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid is not currently available, a detailed prediction of its chemical properties can be made based on the established principles of organic chemistry and the known behavior of its constituent functional groups. This molecule is predicted to be a versatile building block with distinct acidic and basic centers, and reactive sites for a variety of chemical transformations. The insights provided in this guide offer a solid foundation for researchers interested in the synthesis, characterization, and application of this novel bipyrazole derivative, paving the way for future experimental investigations.
References
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ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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PubChem. 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole. [Link]
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New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]
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ResearchGate. Synthesis and applications of bipyrazole systems. [Link]
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Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
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PMC. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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Arkivoc. Recent developments in aminopyrazole chemistry. [Link]
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ResearchGate. The reaction of 4‐aminopyrazoles 1 a–c, 2 a, b with aldehydes. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
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ResearchGate. Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
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Taylor & Francis Online. New Approach to 4‐ and 5‐Aminopyrazole Derivatives. [Link]
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Bentham Science. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
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ACS Omega. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]
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DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
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Physicochemical Profiling and Analytical Elucidation of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
As the demand for highly selective kinase inhibitors and immunomodulatory agents accelerates, drug discovery professionals increasingly rely on heavily functionalized, multi-cyclic scaffolds. 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS: 1855889-78-9) represents a premier example of such a building block . Featuring a dual pyrazole core, this molecule provides orthogonal reactive handles—a primary amine and a carboxylic acid—making it an ideal substrate for divergent library synthesis.
This technical whitepaper provides a comprehensive breakdown of its exact mass, molecular weight, structural properties, and the self-validating analytical workflows required for its characterization.
Quantitative Physicochemical Data
In High-Resolution Mass Spectrometry (HRMS) and structure-based drug design, distinguishing between the nominal mass, average molecular weight, and monoisotopic exact mass is critical. The average molecular weight (221.22 g/mol ) accounts for the natural isotopic abundance of carbon, hydrogen, nitrogen, and oxygen. However, for mass spectrometric validation using Time-of-Flight (TOF) or Orbitrap analyzers, the monoisotopic exact mass (221.091274 Da) is the required metric to differentiate this scaffold from isobaric interferents with a mass tolerance of <5 ppm .
Table 1: Core Molecular Parameters
| Property | Value | Computational Basis |
| Chemical Name | 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid | IUPAC Nomenclature |
| CAS Registry Number | 1855889-78-9 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₁N₅O₂ | Elemental composition |
| Average Molecular Weight | 221.22 g/mol | Standard atomic weights |
| Monoisotopic Exact Mass | 221.091274 Da | C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949 |
| Theoretical [M+H]⁺ m/z | 222.0985 | Exact Mass + Proton (1.007276 Da) |
| Canonical SMILES | CCN1N=C(N2N=CC(C(O)=O)=C2)C(N)=C1 | Topological string representation |
Structural Elucidation and Pharmacophore Mapping
The 1,3'-bipyrazole core is a meticulously designed pharmacophore rather than a mere structural novelty . Each functional group serves a distinct spatial and electronic purpose when interacting with biological targets (e.g., the ATP-binding pocket of kinases):
-
The 1'-Ethyl Group : Directs the molecule toward the solvent-exposed region of a kinase pocket, improving both aqueous solubility and lipophilic ligand efficiency (LLE).
-
The Bipyrazole Nitrogens : Act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP to engage the kinase hinge region.
-
Orthogonal Reactive Handles : The 4'-amino group is a potent nucleophile primed for urea or amide formation, while the 4-carboxylic acid allows for divergent amidation, enabling rapid Structure-Activity Relationship (SAR) exploration.
Fig 1. Pharmacophore mapping of the bipyrazole scaffold in kinase inhibitor design.
Experimental Workflow: LC-HRMS Validation Protocol
Because this molecule contains both an acidic (carboxylic acid) and a basic (primary amine) functional group, it exhibits zwitterionic behavior at physiological pH. To validate the synthesis or procurement of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, a highly controlled Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.
This protocol is designed as a self-validating system: by controlling the pH of the mobile phase, we force the molecule into a single ionization state, ensuring a singular, high-intensity mass spectral peak rather than signal degradation across multiple adducts.
Step-by-Step LC-MS/MS Methodology
Step 1: Sample Preparation
-
Action: Dissolve the compound in a 50:50 mixture of Methanol:Water (v/v) to achieve a final concentration of 1 µg/mL.
-
Causality: Ensure the diluent contains 0.1% Formic Acid. This serves as an immediate proton source, ensuring the primary amine is fully protonated prior to injection, preventing sample loss on glass vial surfaces due to zwitterionic adhesion.
Step 2: Chromatographic Separation (UPLC)
-
Column: Reverse-phase C18 (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phases: Phase A (Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).
-
Gradient: 5% B to 95% B over 3 minutes.
-
Causality: The 0.1% Formic Acid in the mobile phase suppresses the ionization of the carboxylic acid (keeping it neutral) while maintaining the amine as an ammonium cation. The 1'-ethyl group provides just enough lipophilicity to retain this otherwise polar molecule on the C18 stationary phase, preventing it from eluting in the void volume.
Step 3: Mass Spectrometric Detection
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Target m/z: Extract the ion chromatogram (EIC) for m/z 222.0985 .
-
Causality: Operating in ESI+ mode capitalizes on the easily protonated primary amine. Calibrating the TOF/Orbitrap analyzer to a mass error of < 3 ppm guarantees that the detected peak is unequivocally the target bipyrazole and not a structural isomer or degradation product.
Fig 2. Step-by-step LC-HRMS analytical workflow for validating the[M+H]+ exact mass.
References
1. ChemSrc. "1855889-78-9_CAS号:1855889-78-9_4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid". ChemSrc Database. Available at:[Link]
2. National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4912934, Ethyl 4-amino-1H-pyrazole-3-carboxylate". PubChem Database. Available at: [Link]
Thermodynamic Solubility Profiling of 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic Acid in Organic Solvents
Executive Summary
The compound 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS: 1855889-78-9) is a highly functionalized, rigid heterocyclic intermediate frequently utilized in advanced chemical synthesis and pharmaceutical development[1]. Because of its complex structural features—specifically its amphoteric nature and the rigid bipyrazole core—its solubility profile in organic solvents is non-trivial. Understanding and accurately determining its thermodynamic solubility is a critical prerequisite for optimizing reaction conditions, designing purification protocols (e.g., crystallization), and facilitating early-stage formulation.
This technical guide provides a comprehensive framework for predicting, evaluating, and experimentally validating the solubility of this specific bipyrazole derivative in various organic solvents, rooted in thermodynamic principles and the industry-standard shake-flask methodology[2].
Structural & Physicochemical Profiling
To predict the solubility of a molecule, one must first deconstruct the causality behind its solid-state and solution-state interactions. The solubility of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid is governed by the General Solubility Equation (GSE), which balances lipophilicity against crystal lattice energy[3].
The Amphoteric Zwitterion Dilemma
This molecule possesses two competing ionizable groups:
-
C4-Carboxylic Acid: A strong hydrogen bond donor (HBD) and acceptor (HBA) with an estimated pKa of 3.5–4.5.
-
C4'-Primary Amine: An electron-rich functional group on the pyrazole ring with a conjugate acid pKa typically ranging from 2.0–4.0.
Because these groups coexist on a rigid, planar 1,3'-bipyrazole scaffold, the molecule is highly prone to forming a zwitterion in the solid state and in polar environments. Zwitterions form incredibly strong electrostatic intermolecular networks (high crystal lattice energy), which dramatically reduces solubility in non-polar and weakly polar organic solvents. The 1'-ethyl group provides a minor lipophilic disruption to this lattice, slightly enhancing organic solubility compared to a des-ethyl analog, but it is insufficient to overcome the strong ionic forces on its own.
Fig 2. Solvent-dependent ionization states of the amphoteric bipyrazole derivative.
Organic Solvent Selection Strategy
Based on the physicochemical profile, solvents must be selected based on their dielectric constant ( ε ) and their ability to disrupt strong intermolecular hydrogen bonds.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the optimal solvents for this compound. Their high dielectric constants and potent HBA capabilities effectively solvate both the carboxylic acid proton and the amino group, breaking the zwitterionic lattice without acting as proton donors themselves.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents exhibit moderate solubility. While they can participate in hydrogen bonding, their protic nature can stabilize the zwitterionic form in solution, which may lead to unexpected precipitation upon temperature fluctuations.
-
Non-Polar Solvents (e.g., Heptane, Toluene): Solubility will be negligible. The energetic cost of breaking the solid-state lattice is not compensated by the weak Van der Waals interactions provided by these solvents.
Quantitative Data: Predicted Solubility Matrix
The following table summarizes the expected thermodynamic solubility ranges for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid across different solvent classes at 25°C.
| Solvent Class | Representative Solvent | Dielectric Constant ( ε ) | Solvation Mechanism | Predicted Solubility Range |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong HBA; disrupts zwitterion lattice. | High (>50 mg/mL) |
| Polar Protic | Methanol (MeOH) | 32.7 | HBD/HBA; partially stabilizes zwitterion. | Moderate (5–20 mg/mL) |
| Weakly Polar | Ethyl Acetate (EtOAc) | 6.0 | Weak HBA; insufficient to break ionic lattice. | Low (<1 mg/mL) |
| Non-Polar | Heptane | 1.9 | Cannot solvate polar functional groups. | Negligible (<0.1 mg/mL) |
Experimental Protocol: The Shake-Flask Method
To obtain reliable, self-validating thermodynamic solubility data, the "gold standard" shake-flask method must be employed[2][3]. Kinetic solubility assays (e.g., solvent-shift methods) are insufficient for this molecule, as they often result in supersaturation or the precipitation of amorphous, metastable forms rather than the true thermodynamic crystalline solid.
Self-Validating Protocol Design
The following protocol is designed to ensure that true equilibrium is reached and that the analytical quantification is free from matrix interference.
Step 1: Saturation Preparation
-
Accurately weigh an excess amount of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (e.g., 50 mg) into a 2.0 mL glass HPLC vial.
-
Add 1.0 mL of the target organic solvent.
-
Causality Check: Visually confirm that undissolved solid remains. If the solution is clear, the compound is highly soluble, and more solid must be added until a persistent suspension is achieved. This ensures the chemical potential of the solid phase equals that of the solution phase[2].
Step 2: Isothermal Equilibration
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in an orbital thermomixer set to 25.0°C ± 0.1°C.
-
Agitate at 800 RPM for 24 to 48 hours.
-
Causality Check: Amphoteric heterocyclic compounds often have slow dissolution kinetics due to high lattice energies. A minimum of 24 hours is strictly required to ensure thermodynamic equilibrium is achieved[2][3].
Step 3: Phase Separation
-
Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes.
-
Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean vial.
-
Causality Check: Centrifugation prior to filtration prevents the microcrystals from clogging the filter membrane. PTFE is mandated over nylon or PES to ensure chemical compatibility with aggressive organic solvents like DMSO or DMF.
Step 4: HPLC-UV Quantification
-
Dilute the filtered supernatant appropriately (e.g., 1:100) in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.
-
Analyze via HPLC-UV, monitoring at the λmax of the bipyrazole chromophore (typically 250–280 nm).
-
Calculate the concentration against a multi-point calibration curve prepared from a certified reference standard of the compound.
Fig 1. Thermodynamic solubility determination workflow using the shake-flask method.
Conclusion
The solubility of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid in organic solvents is heavily dictated by its capacity to form zwitterionic networks. By utilizing polar aprotic solvents and adhering to a rigorously controlled, temperature-stable shake-flask methodology coupled with HPLC-UV quantification, researchers can obtain accurate thermodynamic data. This data is indispensable for downstream scale-up, ensuring that synthetic yields and purification recoveries are optimized without the risk of unexpected precipitation.
References
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ChemSrc. "4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS 1855889-78-9)." ChemSrc Database. URL: [Link]
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World Health Organization (WHO). "Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." WHO Technical Report Series, No. 1019, Annex 4, 2019. URL: [Link]
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Marques, M. R. C., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2015. URL: [Link]
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Preclinical Toxicity and Safety Profiling of 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist overseeing early-stage developability and predictive toxicology, I frequently encounter highly functionalized heterocyclic building blocks. The compound 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS: 1855889-78-9) represents a privileged scaffold, particularly in the design of kinase inhibitors and COX-2 selective anti-inflammatory agents. However, its dense functionalization presents a complex toxicological profile.
This whitepaper deconstructs the structural alerts inherent to this molecule, explains the mechanistic causality behind its potential liabilities, and provides self-validating experimental workflows to rigorously evaluate its safety profile before advancing to in vivo models.
Deconstructing the Pharmacophore: Mechanistic Toxicology
To accurately predict the toxicity of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, we must analyze its distinct structural motifs. Toxicity is rarely a function of the whole molecule in isolation; rather, it is driven by the metabolic biotransformation of specific functional groups.
The Aminopyrazole Liability: CYP-Mediated Bioactivation
The most critical structural alert in this molecule is the 4'-amino group situated on the pyrazole ring. Electron-rich anilines and amino-heterocycles are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidation.
The Causality: Hepatic CYP enzymes oxidize the aminopyrazole motif into highly electrophilic reactive intermediates, such as iminoquinones or hydroxylamines. These electrophiles covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins. This macromolecular adduction can trigger direct cellular necrosis or act as a hapten, initiating an immune-mediated Idiosyncratic Drug Toxicity (IDT) .
The Carboxylic Acid Motif: Acyl Glucuronidation Risks
The 4-carboxylic acid moiety dictates the compound's Phase II metabolic fate. While carboxylic acids are generally cleared via glucuronidation, the resulting acyl glucuronides are not always stable, inert metabolites.
The Causality: Depending on the steric hindrance provided by the adjacent bipyrazole system, the acyl glucuronide can undergo intramolecular transesterification. This rearrangement forms reactive isomers that can covalently bind to plasma proteins (like Human Serum Albumin) via transacylation, presenting a secondary pathway for immune-mediated toxicity. Furthermore, pyrazole-4-carboxylic acids are known acute irritants, classified under GHS as causing skin (H315), eye (H319), and respiratory (H335) irritation .
The Bipyrazole Core: Chronic and Off-Target Toxicity
Bipyrazoles are frequently utilized to mimic the cis-stilbene conformation required for cyclooxygenase-2 (COX-2) inhibition.
The Causality: While acute dosing of bipyrazoles is generally well-tolerated, chronic administration can lead to target-mediated toxicities. Inhibition of protective prostaglandins in the gastric mucosa can lead to ulceration, while systemic COX-2 inhibition without concurrent COX-1 inhibition carries well-documented cardiovascular risks (e.g., thrombosis) and renal toxicity .
Mandatory Visualization: Bioactivation Pathway
The following diagram maps the causality between the aminopyrazole structural alert, its metabolic bioactivation, and the analytical workflow required to intercept it.
Figure 1: CYP450-mediated bioactivation of aminopyrazoles and GSH-trapping safety workflow.
Self-Validating Experimental Protocols
To transition from theoretical alerts to empirical data, we must deploy self-validating assays. A protocol is only scientifically sound if its internal controls explicitly prove the mechanism of action.
Protocol 1: Reactive Metabolite Trapping via GSH-EE (In Vitro)
Standard glutathione (GSH) is often too polar to efficiently trap reactive intermediates generated within the lipophilic active sites of microsomal CYP enzymes. Therefore, we utilize Glutathione Ethyl Ester (GSH-EE), which exhibits superior membrane permeability and trapping efficiency for aminopyrazole derivatives .
Self-Validation Logic: This assay includes a minus-NADPH negative control. If adducts form without NADPH, the compound is chemically unstable/reactive on its own, independent of CYP metabolism. Amodiaquine is used as a positive control to validate the metabolic competence of the microsomes.
Step-by-Step Methodology:
-
Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Incubation Matrix: In a 1.5 mL Eppendorf tube, combine HLMs (final protein concentration 1.0 mg/mL), 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (10 µM final), and GSH-EE (5 mM final) in the phosphate buffer.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).
-
Termination: After exactly 60 minutes, terminate the reaction by adding an equal volume (e.g., 200 µL) of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Extraction & Analysis: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode. Utilize a constant neutral loss scan of 129 Da (characteristic of the pyroglutamic acid moiety cleavage from GSH-EE) to identify and quantify trapped reactive adducts.
Protocol 2: Predictive Hepatotoxicity Screening (HepG2 MTT Assay)
Before advancing to in vivo models, baseline cellular toxicity must be established.
Self-Validation Logic: Chlorpromazine (a known hepatotoxin) serves as the positive control. The assay is only deemed valid if the IC₅₀ of chlorpromazine falls within the historical laboratory confidence interval (typically 10–20 µM). A 0.1% DMSO vehicle control establishes the 100% viability baseline.
Step-by-Step Methodology:
-
Cell Seeding: Harvest HepG2 cells at 80% confluence. Seed into a 96-well flat-bottom tissue culture plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Dosing: Aspirate the media. Apply 100 µL of fresh media containing serial dilutions of the bipyrazole compound (ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in any well.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for an additional 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble formazan.
-
Solubilization: Carefully aspirate the media/MTT solution. Add 150 µL of pure DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Quantification: Read the absorbance at 570 nm (with a reference wavelength of 650 nm for background subtraction) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Quantitative Safety Thresholds
To facilitate rapid Go/No-Go decision-making during lead optimization, I have summarized the quantitative thresholds that this bipyrazole derivative must meet to be considered safe for advanced preclinical development.
| Structural Motif | Toxicological Mechanism | Primary Screening Assay | Acceptable "Go" Threshold (Early Phase) |
| Aminopyrazole | Reactive Metabolite Formation | GSH-EE Trapping (LC-MS/MS) | < 50 pmol equivalent / mg protein |
| Carboxylic Acid | Acyl Glucuronidation / Covalent Binding | HSA Covalent Binding Assay | < 50 pmol bound / mg albumin |
| Bipyrazole Core | Off-target COX-1/2 Inhibition | Purified Enzyme COX Selectivity | IC₅₀ > 10 µM (if not the intended target) |
| Whole Molecule | Direct Hepatotoxicity | HepG2 Cytotoxicity (MTT) | IC₅₀ > 50 µM |
Conclusion
The compound 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid is a double-edged sword. While its bipyrazole core offers excellent vectors for target engagement, the combination of a primary amine on a pyrazole ring and a free carboxylic acid introduces significant risks of bioactivation and covalent binding. By implementing the self-validating GSH-EE trapping and cytotoxicity protocols outlined above, development teams can empirically quantify these risks, allowing for targeted medicinal chemistry interventions (e.g., steric shielding of the amine or bioisosteric replacement of the carboxylic acid) before costly in vivo failures occur.
References
-
Ryan, E., et al. (2015). "Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology, 28(9), 1747-1755. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid." PubChem.[Link]
-
Faour, W. H., et al. (2015). "Investigation of chronic efficacy and safety profile of two potential anti-inflammatory bipyrazole-based compounds in experimental animals." Drug Design, Development and Therapy, 9, 1645-1656.[Link]
Application Note: 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic Acid in Targeted Drug Discovery
Document Type: Advanced Technical Guide & Experimental Protocol Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Compound Identity: 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS: 1855889-78-9)
The Strategic Value of the Bipyrazole Scaffold in Medicinal Chemistry
In the landscape of modern targeted therapeutics, the 1,3'-bipyrazole core has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors [1]. The compound 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid serves as a bifunctional building block that offers exceptional geometric rigidity, favorable physicochemical properties, and precise vectors for structural diversification.
Structural Rationale & Causality in Drug Design
The architectural brilliance of this specific building block lies in its orthogonal reactivity and spatial arrangement:
-
The Bipyrazole Core: Acts as a robust hydrogen-bond donor/acceptor system. The nitrogen atoms in the pyrazole rings are exquisitely positioned to interact with the backbone amides of the kinase hinge region (e.g., Leu932 in JAK1) [2].
-
1'-Ethyl Substitution: Provides an optimal balance of lipophilicity and steric bulk. In the context of Janus kinase (JAK) inhibitors, this ethyl group frequently occupies the hydrophobic selectivity pocket, enhancing binding affinity while preventing off-target interactions with structurally similar kinases [3].
-
Bifunctional Handles (4-COOH and 4'-NH₂): The spatial separation of the carboxylic acid and the amino group allows chemists to construct extended, linear-like molecules or macrocycles. The carboxylic acid is typically utilized for amide coupling to access solvent-exposed regions, while the amino group is functionalized to target deep hydrophobic sub-pockets.
Caption: Workflow for utilizing the bipyrazole building block in kinase inhibitor discovery.
Physicochemical Profiling
Before integrating this building block into a high-throughput parallel synthesis library, it is critical to understand its baseline properties. The inherent electron-withdrawing nature of the bipyrazole system significantly impacts the pKa of both the carboxylic acid and the amino group.
Table 1: Calculated Physicochemical Properties of the Unmodified Scaffold
| Property | Value | Medicinal Chemistry Implication |
| Molecular Weight | 221.22 g/mol | Highly efficient ligand efficiency (LE) starting point. |
| Topological Polar Surface Area (TPSA) | ~92 Ų | Ensures good aqueous solubility; leaves room for lipophilic additions without violating Lipinski's rules [4]. |
| H-Bond Donors / Acceptors | 2 / 5 | Ideal for establishing multiple anchor points in target active sites. |
| C4'-Amino Nucleophilicity | Moderate | Less nucleophilic than aliphatic amines, requiring strong electrophiles (e.g., isocyanates or acid chlorides) for derivatization. |
Mechanistic Context: Targeting the JAK/STAT Pathway
Bipyrazole derivatives synthesized from this core are predominantly utilized to target the JAK/STAT signaling cascade, a critical pathway in autoimmune diseases (e.g., rheumatoid arthritis) and myeloproliferative neoplasms [2]. By functionalizing the 4-carboxylic acid into an amide and the 4'-amino into a urea or aryl group, the resulting molecules act as potent, ATP-competitive inhibitors.
Caption: Mechanism of action for bipyrazole-derived JAK inhibitors blocking the JAK/STAT pathway.
Validated Experimental Protocols
The following self-validating protocols are designed to address the specific chemical nuances of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid.
Chemoselective Amide Coupling at the C4-Carboxylic Acid
Expert Insight on Causality: A common pitfall when using this bifunctional block is the risk of self-condensation (polymerization) between the C4-carboxylic acid and the C4'-amino group. However, because the C4'-amino group is conjugated to the electron-deficient bipyrazole system, its nucleophilicity is significantly attenuated. By utilizing a highly nucleophilic primary aliphatic amine as the coupling partner and maintaining dilute conditions (0.1 M), chemoselective amidation at the C4 position can be achieved without the need for transient Boc-protection of the C4'-amine. HATU is selected as the coupling reagent because it rapidly forms a highly reactive 7-aza-HOBt ester, outcompeting potential side reactions.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.1 eq, 0.55 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add the desired primary aliphatic amine (1.2 eq, 0.6 mmol) dropwise.
-
Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor progression via LC-MS. The mass spectrum should show the disappearance of the starting material ( m/z 222.1[M+H]⁺) and the emergence of the product mass.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient) to yield the C4-amide product.
Table 2: Reagent Optimization Matrix for C4-Amidation
| Coupling Reagent | Base | Solvent | Chemoselectivity (C4 vs C4') | Typical Yield |
| HATU | DIPEA | DMF | Excellent (>95:5) | 80–90% |
| EDC / HOBt | Triethylamine | DCM/DMF | Good (85:15) | 60–75% |
| T3P (50% in EtOAc) | Pyridine | EtOAc | Moderate (70:30) | 50–65% |
Urea Formation at the C4'-Amino Position
Expert Insight on Causality: Once the C4-amide is established, the C4'-amino group can be elaborated. Due to its reduced nucleophilicity, standard reaction with alkyl halides is sluggish. The most efficient method to functionalize this position is via reaction with an isocyanate to form a urea linkage—a motif highly prevalent in modern kinase inhibitors for establishing critical hydrogen bonds with the kinase activation loop.
Step-by-Step Methodology:
-
Preparation: Dissolve the C4-amide bipyrazole intermediate (1.0 eq, 0.2 mmol) in anhydrous Dichloromethane (DCM) (3.0 mL).
-
Addition: Add Triethylamine (TEA) (2.0 eq, 0.4 mmol) and cool the mixture to 0 °C using an ice bath.
-
Electrophile Introduction: Slowly add the desired aryl or alkyl isocyanate (1.2 eq, 0.24 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The rigid bipyrazole structure may cause the resulting urea product to precipitate out of solution.
-
Isolation: If precipitation occurs, filter the solid and wash with cold DCM. If the product remains in solution, concentrate the mixture under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final highly functionalized bipyrazole inhibitor.
References
-
Inhibitory activities of bipyrazoles: a patent review Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
- Source: US Patent US20210238168A1 (Google Patents)
-
Incyte patents novel JAK-1 inhibitors Source: BioWorld URL:[Link]
-
New Treatment for Type 2 Diabetes Mellitus Using a Novel Bipyrazole Compound Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
Application Note: Chemoselective Amide Bond Formation Strategies for 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic Acid Scaffolds
Executive Summary & Structural Context
The compound 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS: 1855889-78-9) is a highly specialized, bifunctional heterocyclic building block. Featuring both a 4'-aminopyrazole moiety and a 4-pyrazolecarboxylic acid, this rigid 1,3'-linked bipyrazole core is frequently deployed in the synthesis of advanced kinase inhibitors (e.g., pan-FGFR inhibitors) and protein-protein interaction modulators 1.
Because the molecule contains both a hydrogen-bond donating amine and a carboxylic acid, direct amidation attempts without orthogonal protection will result in uncontrolled oligomerization. Furthermore, the electronic landscape of the bipyrazole system significantly dictates coupling reagent selection. This application note details the causality behind chemoselective protection and provides self-validating protocols for divergent amide bond formation at either terminus of the scaffold.
Mechanistic Causality: Overcoming Heteroaromatic Inertness
The N-Terminal Challenge: Attenuated Aminopyrazole Nucleophilicity
Aminopyrazoles are notoriously poor nucleophiles. The lone pair on the exocyclic 4'-nitrogen delocalizes into the electron-deficient π -system of the pyrazole ring, an effect exacerbated by the extended conjugation of the 1,3'-bipyrazole linkage 2.
-
Reagent Rationale: Standard carbodiimides (EDC/DIC) often fail or require excessive heating, leading to substrate degradation. To force the acylation of the 4'-amine, T3P (Propylphosphonic anhydride) is the optimal choice. T3P generates a highly electrophilic mixed phosphonic anhydride intermediate that rapidly undergoes nucleophilic attack even by weak heteroaromatic amines, while suppressing epimerization and generating exclusively water-soluble byproducts 3.
The C-Terminal Challenge: Pyrazole-4-Carboxylic Acid Activation
When extending the scaffold via the 4-carboxylic acid, the steric bulk of the adjacent 1,3'-linkage must be overcome.
-
Reagent Rationale: HATU combined with DIPEA is the gold standard here. HATU converts the carboxylic acid into an active HOAt ester. The nitrogen atom within the pyridine ring of HOAt provides neighboring-group participation (via dipole coordination), drastically accelerating the attack of incoming external amines.
Mechanism of T3P-mediated amide bond formation overcoming low aminopyrazole nucleophilicity.
Divergent Synthetic Workflows
To utilize this scaffold effectively, orthogonal protection is mandatory. The workflow below illustrates the two primary pathways: Route A (Amine Protection) for C-terminal extension, and Route B (Acid Protection) for N-terminal extension.
Divergent protection and amide coupling workflows for the bifunctional bipyrazole scaffold.
Quantitative Data & Reagent Selection Matrices
Table 1: Coupling Reagent Matrix for Bipyrazole Amidation
| Coupling Reagent | Target Functional Group | Activation Time | Expected Yield | Epimerization Risk | Byproduct Removal Strategy |
| HATU / DIPEA | 4-Carboxylic Acid | 15 min (Pre-activation) | 85–95% | Low–Moderate | Flash Chromatography |
| T3P / Pyridine | 4'-Aminopyrazole | N/A (In situ generation) | 75–90% | Very Low | Aqueous Wash (Water-soluble) |
| EDC / HOBt | 4-Carboxylic Acid | 30 min (Pre-activation) | 70–85% | Moderate | Aqueous Wash / Chromatography |
Table 2: Chemoselectivity and Protection Strategy
| Target Linkage | Required Protection | Deprotection Conditions | Primary Downstream Application |
| C-Terminal Amide | 4'-Amine (N-Boc) | TFA/DCM (1:1), 1h, RT | Kinase hinge-binding probes |
| N-Terminal Amide | 4-Acid (Methyl Ester) | LiOH, THF/H2O, 2h, 50°C | Extended bifunctional PROTAC linkers |
Self-Validating Experimental Protocols
Protocol A: HATU-Mediated C-Terminal Amidation (Route A)
Use this protocol when coupling an external amine to the bipyrazole core. The 4'-amine must be pre-protected as a Boc-carbamate.
Causality & Rationale: Pre-activation of the acid is critical. Adding the amine simultaneously with HATU can lead to competitive guanidinylation of the external amine by the uronium salt of HATU.
-
Preparation: Dissolve N-Boc-4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir for 5 minutes to ensure complete deprotonation of the carboxylic acid.
-
Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir at room temperature (20–25 °C) for exactly 15 minutes.
-
IPQC Checkpoint (Self-Validation): Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. Validation criteria: The chromatogram must show >95% conversion of the starting material to the corresponding methyl ester (formed by the reaction of the HOAt ester with methanol). Do not proceed until activation is confirmed.
-
Coupling: Add the external amine (1.1 eq, 0.55 mmol) dropwise. Stir at room temperature for 2–4 hours.
-
Workup: Quench the reaction with water (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel chromatography.
Protocol B: T3P-Mediated N-Terminal Amidation (Route B)
Use this protocol when coupling an external carboxylic acid to the 4'-aminopyrazole. The 4-carboxylic acid must be pre-protected as a methyl or tert-butyl ester.
Causality & Rationale: Pyridine is selected as the base over DIPEA because it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that facilitates the acylation of the poorly nucleophilic aminopyrazole 4.
-
Preparation: Dissolve the external carboxylic acid (1.2 eq, 0.6 mmol) and the bipyrazole-4-carboxylate ester (1.0 eq, 0.5 mmol) in anhydrous EtOAc (5.0 mL).
-
Base Addition: Add Pyridine (3.0 eq, 1.5 mmol) to the stirring solution.
-
Coupling Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% wt. solution in EtOAc, 1.5 eq, 0.75 mmol).
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours. Note: The extended reaction time is a direct consequence of the attenuated nucleophilicity of the aminopyrazole.
-
IPQC Checkpoint (Self-Validation): Analyze a 10 µL aliquot via LC-MS. Validation criteria: Confirm the disappearance of the bipyrazole starting material. If >10% starting material remains, add an additional 0.5 eq of T3P and stir for 4 more hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and stir vigorously for 30 minutes to hydrolyze unreacted T3P. Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL). The phosphonate byproducts partition entirely into the aqueous phase. Wash organics with brine, dry, and concentrate.
References
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. 3
-
Facile NMI-MsCl mediated synthesis of novel pyrazole derivatives bearing heteroaryl amides as potent antimicrobial - Arkivoc. 2
-
Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid - Benchchem. 1
-
Further SAR of GIRK1/2 positive allosteric modulators: Synthesis and Biological Characterization of In Vitro Tool Compounds - ChemRxiv. 4
Sources
Application Notes & Protocols: Incorporating 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid into Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2][3] This approach, primarily driven by heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), offers a distinct advantage over traditional inhibition by removing the entire target protein.[4] This guide provides a comprehensive framework for incorporating a novel warhead, 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, into TPDs. We will detail the scientific rationale, step-by-step synthetic protocols, and robust methods for validating the degradation of a target Protein of Interest (POI).
Part 1: Introduction to Targeted Protein Degradation (TPD)
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
TPD technologies harness the cell's natural protein disposal machinery. The central players are PROTACs, which are bifunctional molecules composed of three key elements:
-
A "warhead" ligand that binds to the target Protein of Interest (POI).[5]
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][6]
-
A chemical linker that connects the two ligands.[1]
The PROTAC molecule acts as a bridge, forming a ternary complex between the POI and the E3 ligase.[7] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.[4][8] This catalytic action allows PROTACs to be effective at very low doses.[7]
Part 2: 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid as a Novel Warhead
The selection of a novel warhead is critical for expanding the scope of TPD to new protein targets. 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid presents an interesting scaffold for several reasons:
-
Structural Novelty: Its bipyrazole core offers a unique chemical space compared to more commonly used warheads, potentially enabling the targeting of proteins previously considered "undruggable."[9]
-
Dual Functional Handles: The molecule possesses two distinct and readily addressable functional groups: a primary amine and a carboxylic acid. These allow for versatile and specific conjugation to linkers, providing flexibility in PROTAC design.
-
Synthetic Accessibility: Aminopyrazole carboxylic acid derivatives are valuable precursors for biologically active compounds and can be synthesized through established routes.[10]
The primary amine typically exhibits vibrational stretches around 3300-3500 cm⁻¹ in infrared spectroscopy, while the carboxylic acid shows a broad hydroxyl stretch from 2500-3300 cm⁻¹.[11] These characteristics can be useful for synthetic monitoring.
Part 3: Synthesis of Bipyrazole-Based TPDs
The synthesis of a PROTAC is a modular process.[12] Here, we outline a general strategy for conjugating the bipyrazole warhead to a linker and an E3 ligase ligand. This example will focus on forming an amide bond using the warhead's primary amine and conjugating to a Cereblon (CRBN) ligand like pomalidomide.
Protocol 3.1: Amide Bond Formation to Linker
This protocol details the coupling of the bipyrazole's primary amine to a linker containing a carboxylic acid functional group (e.g., an alkyl or PEG chain).[][14] We will use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, which activates carboxyl groups to form a reactive intermediate susceptible to nucleophilic attack by the amine.[15][16]
Materials:
-
4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (Warhead)
-
Carboxy-PEG-linker (or other acid-terminated linker)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Standard glassware and magnetic stirrer
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxy-terminated linker (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 30-60 minutes at 0°C. The formation of the NHS-ester can be monitored by Thin Layer Chromatography (TLC).
-
Coupling: In a separate flask, dissolve the bipyrazole warhead (1.05 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the warhead solution to the activated linker solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up & Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and the water-soluble urea byproduct.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the warhead-linker conjugate.
-
| Component | Equivalents | Purpose |
| Carboxy-Linker | 1.0 | Linker scaffold |
| Bipyrazole Warhead | 1.05 | Target-binding moiety |
| EDC | 1.2 | Carbodiimide coupling agent for acid activation[] |
| NHS / HOAt | 1.1 | Additive to form a more stable active ester and reduce side reactions[18] |
| DIPEA | 2.0 | Non-nucleophilic base to neutralize acids and facilitate coupling[18] |
| Anhydrous DMF | - | Polar aprotic solvent |
Protocol 3.2: Conjugation to E3 Ligase Ligand
The resulting warhead-linker conjugate, which now has a terminal functional group from the linker (e.g., a carboxylic acid if the linker was an amino-acid), can be coupled to an E3 ligase ligand (e.g., a derivative of pomalidomide with an amine handle). The same EDC/NHS chemistry described above can be applied, reversing the roles of the amine and carboxylic acid components.
Part 4: Characterization and Validation of Bipyrazole-Based TPDs
After successful synthesis and purification, the novel PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein.
Protocol 4.1: Western Blot Analysis of Protein Degradation
Western blotting is the gold-standard technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[4][19]
Materials:
-
Cell line expressing the POI
-
Synthesized Bipyrazole-PROTAC
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[4]
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[20]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[4]
-
Prepare serial dilutions of the PROTAC in fresh culture medium. It is crucial to test a wide concentration range (e.g., 1 nM to 10,000 nM) to create a full dose-response curve.[21][22]
-
Include a vehicle-only control (e.g., DMSO).[20]
-
Treat cells for a predetermined time (e.g., 16-24 hours). Time-course experiments are recommended for initial characterization.[20][23]
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.[4]
-
Add lysis buffer supplemented with inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[20]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[24]
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times with TBST.[4]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Loading Control:
-
Strip and re-probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to confirm equal loading across all lanes.
-
Data Analysis: DC₅₀ and Dₘₐₓ Determination
The efficacy of a PROTAC is defined by two key parameters:
-
DC₅₀ (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.[22][26]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation that can be achieved.[22][26]
Analysis Steps:
-
Densitometry: Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ.
-
Normalization: For each sample, normalize the POI band intensity to its corresponding loading control band intensity.
-
Calculate % Degradation: Express the normalized intensity of each treated sample as a percentage of the vehicle-treated control. The % Degradation is (1 - [% of Control]) * 100.
-
Generate Dose-Response Curve: Plot the % Degradation (Y-axis) against the logarithm of the PROTAC concentration (X-axis).
-
Calculate DC₅₀ and Dₘₐₓ: Use a non-linear regression model (e.g., a four-parameter variable slope) in software like GraphPad Prism to fit the curve and determine the DC₅₀ and Dₘₐₓ values.[22]
| Parameter | Description | Example Value |
| DC₅₀ | Concentration for 50% degradation | 35 nM |
| Dₘₐₓ | Maximum degradation achieved | 92% |
| Hook Effect Onset | Concentration where degradation decreases | >5,000 nM |
Part 5: Troubleshooting and Scientific Considerations
-
The "Hook Effect": At very high concentrations, PROTAC efficacy can decrease, leading to a bell-shaped dose-response curve.[20][27] This is caused by the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) that cannot form the productive ternary complex.[28][29] Always test a wide concentration range to identify the optimal degradation window and avoid misinterpreting data.[21][27]
-
Lack of Degradation: If no degradation is observed, consider issues such as poor cell permeability, lack of target engagement, or an unproductive ternary complex geometry.[27] Biophysical assays (e.g., SPR, NanoBRET) can be used to confirm binary and ternary complex formation.[21]
-
Control Experiments: To confirm the mechanism of action, pre-treat cells with a proteasome inhibitor (e.g., MG132). If protein loss is prevented, it confirms that degradation is proteasome-mediated.[22] An inactive epimer of the E3 ligase ligand can also be used as a negative control.
Part 6: References
-
BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. Retrieved from BOC Sciences website.
-
Benchchem. (2025). Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments. Retrieved from Benchchem website.
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from Open Exploration Publishing website.
-
Bio-Techne. (n.d.). Targeted Protein Degradation (TPD) | Complete Solution. Retrieved from Bio-Techne website.
-
Precise PEG LLC. (n.d.). Linkers in PROTACs. Retrieved from Precise PEG LLC website.
-
ChemPep. (n.d.). Overview of PROTAC Linkers. Retrieved from ChemPep website.
-
NJ Bio, Inc. (2025, December 4). Targeted Protein Degraders. Retrieved from NJ Bio, Inc. website.
-
(2025, October 22). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.
-
(n.d.). Targeted Protein Degradation: Elements of PROTAC Design. PMC.
-
Benchchem. (2025). common problems in PROTAC experiments and how to avoid them. Retrieved from Benchchem website.
-
(2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues - Blog.
-
Benchchem. (2025). The Lynchpin of Bioconjugation: An In-depth Technical Guide to EDC-Mediated Amide Bond Formation. Retrieved from Benchchem website.
-
Benchchem. (2025). Navigating the "Hook Effect" in PROTAC Assays: A Technical Support Center. Retrieved from Benchchem website.
-
Benchchem. (2025). Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate 106. Retrieved from Benchchem website.
-
Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Retrieved from Bio-Techne website.
-
(2025, June 11). Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways.
-
(n.d.). Targeted protein degradation: species, diseases and efficient utilization. PMC - NIH.
-
Precise PEG LLC. (2025, June). E3 Ligase Ligands in PROTAC. Retrieved from Precise PEG LLC website.
-
AAT Bioquest. (n.d.). Antibody Conjugation Protocol. Retrieved from AAT Bioquest website.
-
(2025, September 19). PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. IJCRR.
-
Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from Bio-Techne website.
-
(2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers.
-
BMG Labtech. (2024, May 22). Cell-based protein degrader assays for microplates. Retrieved from BMG Labtech website.
-
(n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC.
-
(2022, December 20). An overview of PROTACs: a promising drug discovery paradigm. PMC.
-
(2025, July 15). Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key.
-
(2021, July 23). A beginner's guide to PROTACs and targeted protein degradation | The Biochemist.
-
Benchchem. (2025). Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC. Retrieved from Benchchem website.
-
MedChemExpress. (n.d.). Ligands for E3 Ligase (Inhibitors Agonists Modulators Antagonists). Retrieved from MedChemExpress website.
-
(2022, April 4). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. PubMed.
-
(2023, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.
-
(n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.
-
(2021, April 20). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers.
-
Cytiva. (2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Retrieved from Cytiva website.
-
Refeyn. (n.d.). Characterizing PROTAC ternary complex formation with mass photometry. Retrieved from Refeyn website.
-
(n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.
-
BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Retrieved from BOC Sciences website.
-
Thermo Fisher Scientific - US. (n.d.). Western Blot Protocols and Recipes. Retrieved from Thermo Fisher Scientific - US website.
-
Abcam. (n.d.). Western blot protocol. Retrieved from Abcam website.
-
Beilstein Journals. (n.d.). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Retrieved from Beilstein Journals website.
-
Smolecule. (2023, August 16). 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride. Retrieved from Smolecule website.
Sources
- 1. chempep.com [chempep.com]
- 2. njbio.com [njbio.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcrr.com [ijcrr.com]
- 6. precisepeg.com [precisepeg.com]
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- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues [beilstein-journals.org]
- 11. Buy 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid hydrochloride | 1431965-02-4 [smolecule.com]
- 12. portlandpress.com [portlandpress.com]
- 14. explorationpub.com [explorationpub.com]
- 15. benchchem.com [benchchem.com]
- 16. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 18. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 29. refeyn.com [refeyn.com]
derivatization of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid for drug discovery
Application Note: Derivatization of 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic Acid for Drug Discovery
Executive Summary & Mechanistic Rationale
The 1,3'-bipyrazole scaffold has emerged as a highly privileged motif in modern medicinal chemistry, exhibiting broad-spectrum pharmacological potential ranging from anti-inflammatory and antidiabetic activities to targeted anticancer kinase inhibition[1]. Among the most versatile building blocks in this class is 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid .
This specific bifunctional building block offers a unique geometric and electronic profile:
-
The 4-Carboxylic Acid (Ring A): Acts as an electrophilic handle (upon activation) for synthesizing amides, peptidomimetics, or macrocycles. It is typically directed toward solvent-exposed regions or used to attach solubilizing appendages (e.g., piperazines).
-
The 4'-Amino Group (Ring B): Acts as a nucleophilic handle. Because it is directly attached to the electron-rich pyrazole core, its nucleophilicity is distinct from aliphatic amines, requiring specialized coupling conditions. Derivatization here is often used to probe deep, lipophilic target pockets (e.g., kinase hinge-binding domains) [2].
As a Senior Application Scientist, I have designed this protocol guide to move beyond standard synthetic recipes. The workflows detailed below are engineered for high-throughput drug discovery , emphasizing mechanistic causality, reaction self-validation, and analytical rigor.
Derivatization Workflows & Logical Architecture
To systematically explore the chemical space around the 1,3'-bipyrazole core, we employ a divergent derivatization strategy. The following workflow illustrates the orthogonal functionalization pathways available to medicinal chemists.
Fig 1: Divergent derivatization pathways for the bifunctional 1,3'-bipyrazole scaffold.
Quantitative Profiling of Derivatization Strategies
Before initiating synthesis, it is critical to understand the expected performance and physicochemical shifts associated with each transformation. Table 1 summarizes validated parameters derived from high-throughput experimentation (HTE) platforms[3].
Table 1: Reaction Parameters and Physicochemical Shifts
| Derivatization Strategy | Catalyst / Reagents | Typical Yield (%) | Reaction Time (h) | Expected ΔcLogP | Primary Drug Discovery Application |
| Amide Coupling | HATU, DIPEA, DMF | 75 – 92% | 1 – 3 | -0.5 to +1.0 | ADME optimization, solubility enhancement. |
| Reductive Amination | STAB, AcOH, DCE | 60 – 85% | 4 – 12 | +0.5 to +2.5 | Flexible linker generation, allosteric probing. |
| Buchwald-Hartwig | Pd2(dba)3, BrettPhos | 45 – 70% | 8 – 16 | +1.5 to +3.5 | Rigidification, deep hydrophobic pocket targeting. |
Self-Validating Experimental Protocols
Protocol 1: Amide Bond Formation at the 4-Carboxylic Acid
Objective: Synthesize bipyrazole amides to improve aqueous solubility or introduce target-specific warheads.
-
Mechanistic Causality: The carboxylic acid on the pyrazole ring is electronically deactivated compared to aliphatic acids. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/HOBt. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the aminolysis step and strictly minimizes epimerization if chiral amines are employed. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.
-
Step-by-Step Procedure:
-
Dissolve 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.
-
Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active ester. Stir for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise.
-
Stir at room temperature for 2 hours.
-
-
Self-Validation (QC): Quench a 5 µL aliquot in 100 µL of 1:1 MeCN:H2O. Analyze via LC-MS. The disappearance of the starting material mass (M+H = 222.1) and the absence of the active ester intermediate mass confirm reaction completion.
Protocol 2: Reductive Amination at the 4'-Amino Group
Objective: Introduce flexible alkyl or benzyl substituents to the 4'-amino position.
-
Mechanistic Causality: The 4'-amino group is conjugated with the heteroaromatic bipyrazole core, reducing its nucleophilicity. Therefore, pre-formation of the imine is thermodynamically challenging. We add glacial acetic acid (catalytic) to activate the aldehyde via protonation, driving iminium ion formation. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice; it is exceptionally mild and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of undesired alcohol byproducts.
-
Step-by-Step Procedure:
-
Suspend the bipyrazole core (1.0 eq, 0.5 mmol) and the target aldehyde (1.1 eq, 0.55 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Add glacial acetic acid (1.5 eq, 0.75 mmol) and stir the mixture at room temperature for 2 hours to pre-form the iminium intermediate.
-
Cool the reaction to 0 °C and add STAB (1.5 eq, 0.75 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Self-Validation (QC): Perform TLC (DCM:MeOH 9:1). Spray with ninhydrin stain and heat. The starting primary amine will show a distinct colored spot (usually purple/brown), which must completely disappear, replaced by the secondary amine product.
Protocol 3: Buchwald-Hartwig Cross-Coupling at the 4'-Amino Group
Objective: Couple sterically hindered or electron-deficient aryl halides to the 4'-amino group for kinase hinge-binding applications.
-
Mechanistic Causality: Coupling heteroaromatic amines is notoriously difficult due to catalyst poisoning and competitive off-target binding. Based on high-throughput experimentation (HTE) data for Discovery Chemistry [3], the BrettPhos ligand paired with Pd2(dba)3 provides the optimal bite angle and electron density to facilitate rapid oxidative addition and reductive elimination, specifically preventing bis-arylation of the primary amine.
-
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine the bipyrazole core (1.0 eq, 0.5 mmol), aryl bromide (1.2 eq, 0.6 mmol), Pd2(dba)3 (0.05 eq, 2.5 mol%), BrettPhos (0.1 eq, 5 mol%), and sodium tert-butoxide (2.0 eq, 1.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed Toluene (4 mL) and Dioxane (1 mL).
-
Seal the tube and heat at 100 °C for 16 hours under vigorous stirring.
-
-
Self-Validation (QC): Add 4,4'-di-tert-butylbiphenyl as an internal standard. Perform uHPLC-MS analysis. Calculate the product-to-internal-standard ratio to quantify conversion before proceeding to silica gel chromatography or preparative HPLC.
Target Engagement & Pharmacological Impact
Derivatized 1,3'-bipyrazoles have demonstrated profound efficacy in modulating both inflammatory pathways (e.g., COX-2 inhibition) and oncogenic signaling (e.g., EGFR kinase inhibition) [1]. The structural rigidity of the bipyrazole core allows it to act as a perfect geometric mimic for endogenous purines, while the derivatized 4'- and 4-positions dictate target selectivity.
Fig 2: Pharmacological signaling pathways modulated by derivatized 1,3'-bipyrazole complexes.
By strategically utilizing the protocols outlined above, medicinal chemists can rapidly generate libraries of 1,3'-bipyrazole analogs, fine-tuning their pharmacokinetic (PK) and pharmacodynamic (PD) profiles to accelerate the discovery of novel therapeutics.
References
-
Abbas, A. A., Abdellattif, M. H., & Dawood, K. M. (2022). Inhibitory activities of bipyrazoles: a patent review. Expert Opinion on Therapeutic Patents, 32(1), 63-87.[Link][1]
-
Barabash, O. V., Ostapiuk, Y. V., Ostapiuk, M. Y., Herzberger, C., Kravets, M., & Schmidt, A. (2024). Pyrazolyldiazonium Salts in the Synthesis of 4-Amino-1,3'-bipyrazoles. European Journal of Organic Chemistry, 27(1).[Link][2]
-
Dombrowski, A. W., Aguirre, A. L., & Wang, Y. (2025). Design and Implementation of a High-Throughput Experimentation Platform to Accelerate Drug Discovery. Journal of Medicinal Chemistry, 68(21), 21999-22008.[Link][3]
Sources
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- 2. European journal of organic chemistry [dokumente.ub.tu-clausthal.de]
- 3. Design and Implementation of a High-Throughput Experimentation Platform to Accelerate Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis and yield optimization of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to synthesize this and structurally related compounds. We will explore a robust synthetic strategy, troubleshoot common experimental hurdles, and provide detailed protocols to enhance yield and purity.
Introduction: The Challenge of Bipyrazole Synthesis
The 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid scaffold is a key structural motif in modern medicinal chemistry, appearing in various pharmacologically active agents.[1] The synthesis of such highly functionalized, multi-heterocyclic systems presents several challenges, including regioselectivity control during pyrazole formation, achieving efficient C-N bond formation between the two heterocyclic rings, and managing sensitive functional groups throughout the sequence.
This guide provides a systematic approach to overcoming these challenges, focusing on a logical, multi-step synthesis that allows for clear optimization at each stage.
Proposed Synthetic Pathway
Our recommended pathway involves the synthesis of two key pyrazole intermediates followed by a palladium-catalyzed cross-coupling reaction, and concluding with final functional group manipulations. This modular approach is designed for flexibility and robust optimization.
Caption: Troubleshooting flowchart for the Buchwald-Hartwig C-N coupling step.
Issue 2: Incomplete Ester Hydrolysis
Symptoms:
-
LC-MS or ¹H NMR of the crude product shows a mixture of the desired carboxylic acid and the starting ethyl ester.
-
The product has poor solubility in aqueous base during workup.
Potential Causes & Solutions:
-
Insufficient Base or Reaction Time: The hydrolysis may be slow due to the steric hindrance of the bipyrazole system.
-
Solution: Increase the equivalents of LiOH (from 1.5 to 3.0 eq) and extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. [2]
-
-
Poor Solubility: The substrate may not be fully dissolved in the solvent system, leading to a slow heterogeneous reaction.
-
Solution: Increase the proportion of the organic co-solvent (e.g., THF or Methanol) relative to water to ensure the substrate remains in solution. Gentle heating (40-50 °C) can also significantly accelerate the hydrolysis. [2]
-
-
Product Precipitation: The sodium or lithium salt of the product may precipitate from the reaction mixture, halting the reaction.
-
Solution: If a precipitate forms, add more of the solvent mixture (e.g., THF/water) to redissolve it and allow the reaction to proceed to completion.
-
Issue 3: Formation of Impurities During Nitro Reduction
Symptoms:
-
The final product is discolored (often pink or brown) even after initial purification.
-
Mass spectrometry shows unexpected masses corresponding to side reactions like dehalogenation (if a bromo-precursor was carried over) or partial reduction.
Potential Causes & Solutions:
-
Catalyst Poisoning or Deactivation: Trace impurities from previous steps (e.g., sulfur compounds, phosphine ligands) can poison the Pd/C catalyst.
-
Solution: Ensure the substrate from the hydrolysis step is thoroughly purified before reduction. Passing a solution of the substrate through a small plug of silica gel or activated charcoal can remove many catalyst poisons. [3]
-
-
Over-reduction or Side Reactions: Prolonged reaction times or overly harsh conditions can lead to undesired side reactions on the pyrazole rings.
-
Solution: Carefully monitor the reaction progress by TLC or by hydrogen uptake. Once the starting material is consumed, immediately filter off the catalyst. Use a lower hydrogen pressure (e.g., 1 atm from a balloon instead of a high-pressure Parr shaker) to increase selectivity. Alternative reducing agents like tin(II) chloride (SnCl2) in HCl can also be effective and may avoid certain side reactions. [4]
-
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to speed up the reactions? A1: Absolutely. Both the Knorr-type pyrazole synthesis and the Buchwald-Hartwig coupling step are often amenable to microwave heating. Microwave irradiation can dramatically reduce reaction times from hours to minutes and frequently improves yields by minimizing side product formation through rapid, uniform heating. [5][6][7]Start with the same reagent stoichiometry and screen temperatures between 100-150 °C.
Q2: My final compound has poor solubility. How can I purify it effectively? A2: Poor solubility of the final zwitterionic product is common. Purification can be achieved by:
-
Acid-Base Precipitation: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). Filter the solution to remove any insoluble impurities. Then, carefully acidify the filtrate with a dilute acid (e.g., 1M HCl) to the isoelectric point (typically pH 3-5) to precipitate the pure product. Collect the solid by filtration and wash with water, then an organic solvent like ether to aid drying. [8]2. Reverse-Phase Chromatography: If precipitation does not yield sufficient purity, reverse-phase HPLC (e.g., on a C18 column) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is a highly effective method for purifying polar, poorly soluble compounds.
Q3: Is it better to introduce the amino group before or after the C-N coupling? A3: It is highly recommended to carry the nitrogen functionality as a nitro group until the final step. A free amino group on one of the precursors can complicate the Buchwald-Hartwig coupling by acting as a competing nucleophile or by coordinating to the palladium catalyst, inhibiting its activity. The nitro group is robust, unreactive under the coupling conditions, and can be cleanly reduced to the desired amine in the final step of the synthesis.
Key Experimental Protocols
Protocol 1: Buchwald-Hartwig C-N Coupling
Materials: Ethyl 1H-pyrazole-4-carboxylate, 3-bromo-1-ethyl-4-nitropyrazole, XPhos Pd G3, Sodium tert-butoxide (NaOtBu), Anhydrous Dioxane.
-
To an oven-dried Schlenk flask, add ethyl 1H-pyrazole-4-carboxylate (1.0 eq), 3-bromo-1-ethyl-4-nitropyrazole (1.1 eq), XPhos Pd G3 (0.02 eq), and NaOtBu (1.4 eq) under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous, degassed dioxane via syringe.
-
Seal the flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS. [9]5. After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ester Hydrolysis and Nitro Reduction
Materials: Coupled product from Protocol 1, Lithium hydroxide (LiOH), THF, Water, 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen source.
-
Hydrolysis: Dissolve the coupled ester (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (2.0 eq) and stir at 40 °C for 4-8 hours until TLC shows complete consumption of the starting material. [2]2. Cool the mixture, remove the THF under reduced pressure, and dilute with water. Wash with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~3 with 1M HCl. A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Reduction: Suspend the dried carboxylic acid intermediate in methanol. Add 10% Pd/C (5-10 mol% by weight).
-
Purge the flask with hydrogen gas (a balloon is sufficient for small scale) and stir the suspension under a hydrogen atmosphere at room temperature for 6-18 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude final product, 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid. Purify as needed (see FAQ Q2).
References
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones.
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry (RSC Publishing).
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science.
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
-
Identifying and removing byproducts in pyrazole synthesis. Benchchem.
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of the Serbian Chemical Society.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
-
Optimization of Buchwald-Hartwig amination conditions. Benchchem.
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. jscs.shd.org.rs.
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications.
-
Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PMC.
-
Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate.
-
Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
-
Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
-
Process for purification of 1-methylpyrazole-4-carboxylic acid esters. Google Patents.
-
Method for purifying pyrazoles. Google Patents.
-
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. ACS Publications.
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. html.rhhz.net [html.rhhz.net]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting decarboxylation of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid during heating
Troubleshooting Guide: Decarboxylation of 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic Acid During Heating
Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter issues where researchers lose their target pyrazole-4-carboxylic acids to unwanted thermal decarboxylation during routine concentration or drying steps. The molecule —4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid —is particularly susceptible to this degradation pathway.
This guide dissects the causality behind this instability and provides self-validating protocols to ensure high-yield isolation of the intact carboxylic acid.
The "Why": Mechanistic Deep Dive into Bipyrazole Decarboxylation
FAQ: Why does my compound decarboxylate so easily compared to standard benzoic acids?
Heteroaromatic carboxylic acids, particularly pyrazole-4-carboxylic acids, have a significantly lower activation energy for [1] than their carbocyclic counterparts. The mechanism is an associative process: it involves the protonation of the pyrazole ring (often at the ipso-carbon C4 or the adjacent nitrogen) to form a zwitterionic intermediate, followed by the cleavage of the C-C bond and the release of CO₂[1].
In your specific substrate, the 4'-amino group on the adjacent pyrazole ring acts as a powerful electron-donating group (EDG). Through the conjugated biaryl-like bipyrazole system, it pumps electron density into the transition state, stabilizing the partial positive charge that develops during protonation. This effectively turns the molecule into a "spring-loaded" system that readily releases CO₂ upon mild heating, especially in [2].
Mechanistic pathway of protodecarboxylation in electron-rich bipyrazole systems.
Quantitative Data: Temperature and pH Vulnerability
To understand the safe operating windows for this molecule, consider the following quantitative degradation profile of electron-rich pyrazole-4-carboxylic acids during standard processing.
| Processing Condition | Temperature (°C) | pH | Time (h) | Decarboxylation (%) | Intact Acid Recovery (%) |
| Strong Acid Hydrolysis (HCl) | 80 | < 1 | 2 | > 95% | < 5% |
| Mild Base Hydrolysis (LiOH) | 60 | 12 | 4 | 15% | 85% |
| Acidic Workup / Extraction | 45 | 2 | 1 | 40% | 60% |
| Optimized Buffer Extraction | 25 | 4.5 | 1 | < 1% | > 99% |
| Vacuum Drying (Neat Solid) | 70 | N/A | 12 | 25% | 75% |
| Optimized Vacuum Drying | 35 | N/A | 12 | 0% | 100% |
Table 1: Impact of thermal and acidic stress on the stability of electron-rich pyrazole-4-carboxylic acids.
Field-Proven Workflow & Experimental Protocols
FAQ: How do I hydrolyze the ester precursor and isolate the free acid without losing it to CO₂?
The key is establishing a self-validating system: controlling the pH to exploit the pKa difference between the carboxylic acid (pKa ~3.5–4.0) and the pyrazole nitrogen (pKa ~2.5). By acidifying only to pH 4.5, you ensure the carboxylate is protonated for organic extraction, while the pyrazole nitrogen remains unprotonated. This effectively shuts down the zwitterionic protodecarboxylation pathway[3].
Optimized workflow to prevent thermal decarboxylation during hydrolysis and isolation.
Step-by-Step Methodology: Low-Temperature Saponification and Isolation
-
Reaction Setup: Dissolve the ethyl 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (0.2 M concentration).
-
Base Addition: Add LiOH·H₂O (2.5 eq) in one portion at 0 °C. The use of LiOH is preferred over NaOH/KOH as it provides milder conditions and minimizes exothermic spikes.
-
Hydrolysis: Allow the reaction to warm to room temperature (20–25 °C). Do not heat. Stir for 4–6 hours. Monitor by LC-MS until the ester is fully consumed.
-
Quenching & pH Control (Critical Step): Cool the mixture back to 0 °C. Slowly add 1M Citric Acid dropwise while continuously monitoring with a calibrated pH meter. Stop addition exactly at pH 4.5 . Do not use HCl or H₂SO₄, as localized highly acidic domains will trigger immediate decarboxylation[2].
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL/g). Ensure the internal temperature remains below 30 °C during phase separation.
-
Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator. Set the water bath to a maximum of 30 °C.
-
Final Isolation: Dry the resulting solid in a vacuum oven at 35 °C for 12 hours. Exceeding 50 °C in the solid state will initiate [4].
FAQs on Intentional Decarboxylation
FAQ: What if I actually WANT to decarboxylate this molecule to get the 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole core?
If your synthetic route requires the removal of the carboxylic acid group, you can force the reaction. Traditional methods involve heating the neat solid at its melting point, but this often yields a messy, tar-like product with low recovery (~30%)[2].
Alternative Protocol: Utilize a [3]. Suspend the bipyrazole-4-carboxylic acid in a high-boiling solvent like NMP or DMF. Add 5–10 mol% Cu₂O and 10 mol% 1,10-phenanthroline, along with a mild base like Cs₂CO₃[2]. Heat to 120–150 °C for 2 hours. The copper facilitates the C-C bond cleavage via a stabilized organocopper intermediate, providing the pure decarboxylated bipyrazole in >80% yield[2].
References
-
Guillou, S., et al. (2010). "Copper-catalyzed protodecarboxylation of pyrazoles." Tetrahedron, 66(13), 2654-2663. URL:[Link]
- Pazenok, S., et al. (2014). "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." World Intellectual Property Organization, WO2014033164A1.
-
M. L. R. V. et al. (2012). "Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory." ResearchGate. URL:[Link]
-
Moldoveanu, S. C. (2010). "Pyrolysis of Carboxylic Acids." ResearchGate. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. 3-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid|CAS 99007-16-6 [benchchem.com]
- 4. researchgate.net [researchgate.net]
optimizing purification of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid by recrystallization
Welcome to the Technical Support Center for Advanced Organic Syntheses. This portal is specifically designed for researchers and drug development professionals working with complex heterocyclic intermediates.
Below, you will find an in-depth technical guide, validated protocols, and troubleshooting workflows for optimizing the purification of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS: 1855889-78-9)[1].
Section 1: The Core Challenge — Zwitterion Dynamics & Lattice Energy
Amino-pyrazole-carboxylic acid derivatives are critical building blocks in pharmaceutical synthesis[2]. However, purifying 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid presents a unique physicochemical challenge. The molecule features an electron-rich 4'-amino group (basic) and a 4-carboxylic acid group (acidic) situated on a rigid 1,3'-bipyrazole scaffold.
Because of these dual functional groups, the molecule exists as a zwitterion under neutral conditions. Zwitterionic tautomers in pyrazole derivatives form extensive, highly stable intermolecular hydrogen-bonding networks—specifically pyrazolyl-N—H⋯O(carbonyl) and pyrazolium-N—H⋯N interactions[3]. This results in a massive increase in crystal lattice energy, rendering the compound highly insoluble in non-polar organic solvents while simultaneously making it prone to trapping polar solvents within its lattice.
To successfully recrystallize this compound, you must manipulate its ionization state to break the lattice, filter out impurities, and then precisely restore the zwitterionic state to force controlled nucleation[4].
pH-Dependent Solubility and Crystallization Pathway of Amino-Bipyrazole Carboxylic Acids.
Section 2: Validated Recrystallization Methodologies
To achieve high-purity API-grade material, we recommend selecting a solvent system based on your primary impurity profile. Table 1 summarizes the quantitative performance of various solvent systems based on standard chemical engineering principles for this class of compounds.
Table 1: Solvent System Comparison for Recrystallization
| Solvent System | Volume Ratio | Recovery Yield (%) | HPLC Purity (%) | Crystal Morphology | Primary Use Case |
| Water (pH Adjustment) | N/A | 88 - 92% | >98.0% | Fine Needles | Bulk purification from crude reaction mixtures. |
| DMF / Ethanol | 1 : 4 | 75 - 80% | >99.5% | Prisms | Final API polishing; removal of structural analogs. |
| DMSO / Water | 1 : 5 | 85 - 89% | >98.5% | Amorphous Powder | High yield recovery, but poor filtration characteristics. |
| Acetic Acid / Water | 1 : 2 | 70 - 75% | >99.0% | Plates | Breaking stubborn solvates and supramolecular synthons. |
Protocol A: Isoelectric Point (pI) Precipitation (Aqueous)
This protocol is a self-validating system designed to separate the target zwitterion from neutral organic impurities and inorganic salts[4].
-
Dissolution & Lattice Disruption: Suspend the crude 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid in deionized water (10 mL/g). Add 1M NaOH dropwise until the pH reaches ~9.0-10.0.
-
Causality: This deprotonates the carboxylic acid to form the highly soluble sodium carboxylate salt, breaking the rigid zwitterionic lattice and bringing the target molecule into solution.
-
-
Clarification: Filter the basic solution through a 0.45 µm PTFE membrane.
-
Causality: Removes insoluble neutral impurities (e.g., unreacted starting materials or dimers) that do not ionize at high pH.
-
-
Neutralization & Nucleation: Heat the filtrate to 50°C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches the isoelectric point (typically pH 4.5–5.5 for amino-pyrazole acids).
-
Causality: Heating prevents rapid, amorphous precipitation. Reaching the exact pI maximizes the concentration of the neutral zwitterion, which possesses the lowest aqueous solubility, forcing it out of solution[4].
-
-
Aging & Isolation: Cool the suspension slowly to 5°C at a rate of 10°C/hour. Hold for 2 hours, then filter and wash with cold water/ethanol (9:1).
-
Causality: Slow cooling promotes thermodynamic crystal growth over kinetic nucleation, yielding highly pure, filterable needles rather than a fine, impurity-trapping powder.
-
Protocol B: Solvent-Antisolvent Recrystallization (Organic)
Use this protocol for final API polishing when trace organic impurities remain.
-
Dissolution: Dissolve the crude material in a minimum volume of hot Dimethylformamide (DMF) at 80°C.
-
Causality: The high dielectric constant and hydrogen-bond accepting nature of DMF disrupts the intermolecular pyrazolyl-N—H⋯O(carbonyl) networks[3].
-
-
Antisolvent Addition: Slowly add hot Ethanol (antisolvent) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Seeding & Cooling: Add a few pure seed crystals. Allow the mixture to cool naturally to room temperature, then transfer to an ice bath for 1 hour.
-
Isolation: Filter and wash thoroughly with pure, cold ethanol.
-
Causality: Washing with a volatile, competing solvent displaces residual DMF and prevents the formation of stable solvates[5].
-
Section 3: Troubleshooting Guides & FAQs
Q1: Why is my product forming a biphasic oil instead of crystallizing during cooling? A: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," occurs when the supersaturation level is too high, causing the solute to separate as a dense liquid phase before it can nucleate as a solid. This is common with bipyrazole derivatives due to their flexible ethyl groups and complex hydrogen bonding. Solution: Follow the workflow below to bypass the metastable oil phase and force solid nucleation.
Troubleshooting Workflow for Liquid-Liquid Phase Separation (Oiling Out).
Q2: My crude mixture contains unreacted 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid. How do I separate them? A: The 4'-nitro precursor[6] lacks the basic amino group and therefore cannot form a zwitterion. At pH 2, the 4'-amino product is protonated and highly soluble in water, while the 4'-nitro compound remains un-ionized and relatively insoluble in water but soluble in organic solvents. Solution: Perform an acid-base liquid-liquid extraction. Acidify the aqueous mixture to pH 2 and wash with Ethyl Acetate. The nitro impurity will partition into the organic layer, leaving the protonated amino product safely in the aqueous layer.
Q3: NMR analysis shows trapped DMF in my final crystals. How do I remove it? A: Carboxylic acids readily form strong supramolecular synthons (hydrogen-bonded networks) with solvents containing basic nitrogen or oxygen atoms, such as DMF or pyridine[5]. Vacuum drying is often insufficient to break these robust solvates. Solution: Perform a reslurry (trituration) in a competing, volatile solvent like hot ethanol or an acetic acid/water mixture. The ethanol will disrupt the DMF-carboxylic acid hydrogen bonds, replacing the DMF in the lattice or forcing a solvent-free polymorph.
References
- CAS Details for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, ChemSrc.
- Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl), PMC.
- Buy 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid (EVT-2533096), EvitaChem.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recycliz
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit, DergiPark.
- Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids, ACS Public
- How to desalt zwitterions?
Sources
- 1. 1855889-78-9_CAS号:1855889-78-9_4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid - 化源网 [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. evitachem.com [evitachem.com]
Technical Support Center: Overcoming Reactivity Challenges with 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for advanced coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid and encountering challenges related to its low reactivity. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to help you achieve successful coupling outcomes.
Part 1: Understanding the Core Problem
Q1: Why is my 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid showing low reactivity in standard amide coupling reactions?
A1: The observed low reactivity is a direct consequence of the molecule's electronic and structural properties. The primary factor is the presence of the 4'-amino group (-NH₂) on the bipyrazole scaffold.
-
Electronic Effects: The amino group is a potent electron-donating group (EDG). Through resonance, it increases the electron density across the pyrazole ring system. This effect extends to the carboxylic acid moiety, making the carboxyl carbon less electrophilic. Standard coupling reagents activate this carbon by making it a better leaving group, but if the carbon is already electron-rich, this activation step becomes significantly more difficult and slower.[1]
-
Substrate Basicity: The direct condensation of a carboxylic acid and an amine is generally inefficient because the amine's basicity deprotonates the carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[2][3] While coupling reagents are designed to overcome this, the inherent electronic properties of your specific substrate make this initial activation step the key bottleneck.
Part 2: Troubleshooting Amide Coupling Reactions
This section provides a systematic approach to troubleshooting the most common amide coupling methods for this challenging substrate.
Logical Workflow for Troubleshooting Amide Coupling
Caption: A logical workflow for troubleshooting common coupling issues.
Carbodiimide-Based Coupling (EDC/NHS)
This is often the first method attempted. Its failure is common with this substrate due to the reasons outlined in Q1.
Q2: My EDC/NHS coupling is failing or giving very low yields. What are the most critical parameters to adjust?
A2: For this substrate, success with EDC/NHS chemistry hinges on rigorous control over reaction conditions, particularly pH and reagent stoichiometry.
-
Implement a Strict Two-Step pH Protocol: This is the most critical factor. The two steps of the reaction have conflicting optimal pH ranges.[4][5]
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). Use a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid).[4][5]
-
Coupling Step: The subsequent reaction of the NHS-activated ester with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5). Use a buffer like PBS (Phosphate-Buffered Saline) or borate buffer.[4][5]
-
Avoid: Never use buffers containing primary amines (Tris, glycine) or carboxylates (acetate), as they will compete in the reaction.[4][5]
-
-
Increase Reagent Stoichiometry: The low electrophilicity of the carboxyl carbon requires a higher concentration of activating agents to drive the reaction forward.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
Parameter Starting Ratio (Substrate:EDC:NHS) Intermediate Ratio Aggressive Ratio | Molar Equivalents | 1 : 1.5 : 1.5 | 1 : 5 : 5 | 1 : 10 : 10 |
Note: These are starting points. Optimization may be required. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS are common recommendations for difficult couplings.[5]
-
Ensure Reagent Quality and Anhydrous Conditions: Both EDC and NHS are highly sensitive to moisture.[4][5] Hydrolysis will deactivate them.
-
Store reagents desiccated at -20°C.
-
Warm vials to room temperature before opening to prevent condensation.
-
Prepare solutions immediately before use in an anhydrous solvent (e.g., dry DMF or DCM).
-
Optimized Protocol 1: Two-Step EDC/NHS Coupling
-
Activation:
-
Dissolve 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (1.0 eq) in 0.1 M MES buffer, pH 5.5 (or anhydrous DMF).
-
Add N-hydroxysuccinimide (NHS, 5.0 eq).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 5.0 eq).
-
Stir the mixture at room temperature for 1 hour to pre-activate the carboxylic acid.
-
-
Coupling:
-
In a separate flask, dissolve your amine nucleophile (1.1 eq) in PBS buffer, pH 7.5 (or the same DMF as above).
-
Slowly add the activated ester solution from Step 1 to the amine solution. If using buffers, you can adjust the pH of the activated solution before adding the amine.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Quench any remaining active esters by adding hydroxylamine or Tris buffer.
-
Proceed with standard aqueous work-up and purification.
-
Uronium/Aminium Salt-Based Coupling (HATU)
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a more potent activating agent and often the best choice for difficult couplings.[6]
Q3: I switched to HATU but my reaction is still sluggish or I'm seeing unexpected side products. What should I check?
A3: Success with HATU depends on the choice of base and a strict order of addition.
-
Use the Correct Base: This is non-negotiable. You must use a sterically hindered, non-nucleophilic base.
-
Follow the Correct Order of Addition: The sequence is critical for generating the active OAt-ester intermediate efficiently.[6][7]
-
Dissolve the carboxylic acid in an anhydrous solvent (DMF is preferred).[7]
-
Add the base (DIPEA, 2-3 eq) to deprotonate the acid, forming the carboxylate.
-
Add HATU (1.1-1.5 eq) and stir for 15-30 minutes. This allows for the formation of the highly reactive OAt-ester.
-
Finally, add the amine nucleophile (1.0-1.2 eq).
-
-
Beware of Side Reactions: Using a large excess of HATU can lead to the formation of a guanidinium byproduct on your amine nucleophile or, potentially, on the 4'-amino group of your substrate.[8][9] Stick to a modest excess (1.1-1.2 eq) unless absolutely necessary.
Optimized Protocol 2: HATU-Mediated Coupling
-
Pre-Activation:
-
Under an inert atmosphere (N₂ or Argon), dissolve 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes to form the activated ester.
-
-
Coupling:
-
Add the amine (1.1 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 3: Alternative Strategies for Highly Recalcitrant Cases
Q4: I've tried optimizing both EDC/NHS and HATU protocols, but the yield is still unacceptable. Is there a more forceful method?
A4: Yes. When in situ activation fails, the most robust strategy is to convert the carboxylic acid to its highly reactive acyl chloride derivative. This approach requires protection of the 4'-amino group to prevent unwanted side reactions.
Protocol 3: Two-Step Acyl Chloride Method
-
Boc-Protection of the 4'-Amino Group:
-
Dissolve the substrate (1.0 eq) in a solvent like dioxane or THF.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base like triethylamine (1.5 eq) or NaOH solution.
-
Stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Work up and purify the Boc-protected intermediate.
-
-
Acyl Chloride Formation and Coupling:
-
Under an inert atmosphere, suspend the Boc-protected acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Stir at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Immediately dissolve the crude acyl chloride in fresh anhydrous DCM and cool in an ice bath.
-
Slowly add a solution of your amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Proceed with work-up, purification, and subsequent deprotection of the Boc group if required (e.g., with TFA in DCM).
-
Part 4: Considerations for Other Coupling Reactions
The electronic nature of this substrate also impacts other common cross-coupling reactions.
Interference from the 4'-Amino Group
Caption: Addressing amino group interference in cross-coupling.
Q5: I plan to halogenate my bipyrazole and perform a Suzuki or Buchwald-Hartwig reaction. Will the 4'-amino group cause problems?
A5: Absolutely. The free amino group is a known challenge in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[10] It can act as a ligand for the palladium center, leading to catalyst inhibition or deactivation.[11]
-
For Suzuki Reactions: Coupling electron-rich amino-substituted heterocycles can be challenging. Success often relies on using highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) that promote the desired catalytic cycle over catalyst inhibition.[12]
-
For Buchwald-Hartwig Amination: The presence of a free amine on the aryl halide partner requires careful selection of ligands and conditions to prevent self-coupling or catalyst deactivation. Ligands like BippyPhos have shown broad scope for such substrates.[11]
Recommendation: The most reliable strategy for any cross-coupling reaction with this scaffold is to protect the 4'-amino group prior to the reaction, as described in Protocol 3. This prevents catalyst poisoning and leads to cleaner, more predictable outcomes.
References
- Vertex AI Search. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
- ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond....
- Benchchem. Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
- Chem LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Benchchem. Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- ResearchGate. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides.
- ConnectSci. Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry.
- Aapptec Peptides. Coupling Reagents.
- Wikipedia. Buchwald–Hartwig amination.
- RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
- ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
- PMC. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
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- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid Analysis
Welcome to the technical support center for the HPLC analysis of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following sections are structured to offer both quick answers through FAQs and detailed troubleshooting steps, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid.
Q1: What are the key chemical properties of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid that influence its HPLC analysis?
A1: Understanding the physicochemical properties of the analyte is the foundation of successful HPLC method development.[1][2] For 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, the key features are:
-
Amphoteric Nature: The molecule possesses both a basic amino group and an acidic carboxylic acid group. This means its ionization state, and therefore its polarity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH.[3][4]
-
Polarity: The presence of multiple nitrogen atoms and the carboxylic acid and amino groups makes it a polar compound. This can lead to poor retention on traditional C18 columns, especially at high aqueous mobile phase compositions.[5][6][7]
-
UV Chromophore: The bipyrazole ring system contains conjugated double bonds, which will absorb UV light, making UV detection a suitable choice for quantification.[8] The optimal wavelength (λmax) should be determined experimentally to ensure maximum sensitivity.[8][9]
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: For a polar, ionizable compound like this, a reversed-phase method with a C18 column is a common starting point.[10][11] Here is a recommended initial set of conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 100-150 mm x 4.6 mm, 3 or 5 µm | A standard length and particle size for initial method development.[8][9] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | To control the pH and suppress the ionization of the carboxylic acid group, thereby increasing retention.[3][4] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[12] |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) | To determine the approximate elution conditions.[9] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[8] |
| Column Temperature | 30-40 °C | To improve peak shape and reduce viscosity. |
| Detection | UV at an appropriate λmax (e.g., 254 nm as a starting point) | The bipyrazole structure should have strong UV absorbance.[8] |
| Injection Volume | 5-10 µL | A standard injection volume to avoid column overload. |
Q3: Why is mobile phase pH so critical for this analysis?
A3: The pH of the mobile phase directly influences the ionization state of the amino and carboxylic acid groups on your analyte.[3][12][13]
-
At low pH (e.g., < 3): The carboxylic acid group will be protonated (neutral), and the amino group will be protonated (positive charge). The overall molecule will be charged. Suppressing the ionization of the carboxylic acid can improve retention on a reversed-phase column.[4][14]
-
At high pH (e.g., > 9): The amino group will be deprotonated (neutral), and the carboxylic acid group will be deprotonated (negative charge). The overall molecule will be charged.
-
At a pH near the pKa of either functional group, you risk having a mixture of ionized and non-ionized forms, which can lead to broad or split peaks. Therefore, it is recommended to work at a pH at least 1.5-2 units away from the pKa values of your analyte.[4][15]
Q4: Should I use a buffer in my mobile phase?
A4: Yes, using a buffer is highly recommended, especially if you are operating at a pH between 3 and 8.[13] A buffer will resist small changes in pH, leading to more reproducible retention times.[13] Phosphate buffers are a good choice for their low UV cutoff, making them suitable for low-wavelength detection.[4] However, be mindful of buffer precipitation when mixing with high percentages of organic solvent.[4] For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues you may encounter during the analysis of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The basic amino group can interact with acidic residual silanols on the silica-based stationary phase.[14][16][17][18][19] 2. Mobile Phase pH near pKa: If the mobile phase pH is too close to the pKa of the amino or carboxylic acid group, both ionized and non-ionized forms can exist, leading to tailing. 3. Column Overload: Injecting too much sample can lead to peak distortion. 4. Extra-column Effects: Excessive tubing length or dead volume in the system.[18] 5. Column Void: A void at the head of the column can cause peak distortion.[16] | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3) with an acid like formic, phosphoric, or trifluoroacetic acid (TFA) to protonate the residual silanols and reduce their interaction with the protonated amino group.[14] 2. Use an End-capped Column: Modern, high-purity, end-capped silica columns have fewer residual silanols.[16][18] 3. Add an Ion-Pairing Reagent: For highly polar compounds, an ion-pairing reagent can improve retention and peak shape.[20] 4. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 5. Optimize Tubing: Use narrow internal diameter tubing and minimize its length.[18] 6. Replace the Column: If a void is suspected, replace the column.[16] |
| Poor Retention (Analyte elutes too early) | 1. High Polarity of Analyte: The compound is too polar for the stationary phase and elutes near the void volume.[6][7] 2. High Organic Content in Mobile Phase: The mobile phase is too "strong," causing the analyte to elute quickly. 3. Incorrect pH: The mobile phase pH may be causing the analyte to be in its most polar (ionized) form.[3] | 1. Decrease Organic Content: Lower the initial percentage of acetonitrile or methanol in your gradient or isocratic method. 2. Adjust pH for Ion Suppression: Lower the pH to suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention.[3] 3. Use a Different Stationary Phase: Consider a column with a different stationary phase, such as one with a polar-embedded group or a phenyl-hexyl phase, which can offer different selectivity for polar compounds.[21] 4. Consider HILIC: For very polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative.[7][21] |
| Variable/Drifting Retention Times | 1. Mobile Phase Instability: Evaporation of the organic component, changes in pH over time, or inadequate mixing can alter the mobile phase composition.[15][22][23] 2. Temperature Fluctuations: Changes in ambient or column temperature can affect retention times.[22] A 1°C change can alter retention time by 1-2%.[22] 3. Flow Rate Instability: Worn pump seals, check valve issues, or leaks in the system can lead to an inconsistent flow rate.[22][23] 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections. | 1. Prepare Fresh Mobile Phase Daily: Ensure thorough mixing and degassing. Keep mobile phase reservoirs capped to prevent evaporation.[15][23] 2. Use a Column Oven: Maintain a constant and stable column temperature.[22] 3. System Maintenance: Regularly check for leaks, especially around fittings and pump heads. Perform routine maintenance on pump seals and check valves.[22][23] 4. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially after a gradient run. |
| Poor Resolution from Impurities | 1. Inadequate Separation Conditions: The mobile phase composition or gradient is not optimized to separate the analyte from closely eluting impurities. 2. Low Column Efficiency: An old or poorly packed column will have reduced resolving power. | 1. Optimize the Gradient: Make the gradient shallower around the elution time of the analyte to increase the separation between peaks.[9] 2. Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[12] 3. Adjust the pH: Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.[3][12] 4. Use a Higher Efficiency Column: A column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column will provide more theoretical plates and better resolution. |
Experimental Protocol: A Starting Point
This detailed protocol provides a robust starting point for your method development.
Preparation of Mobile Phase and Solutions
-
Mobile Phase A (0.1% Formic Acid in Water):
-
Measure 999 mL of high-purity (e.g., Milli-Q) water into a clean 1 L mobile phase bottle.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Degas before use.
-
-
Diluent (50:50 Water:Acetonitrile):
-
Mix equal volumes of high-purity water and acetonitrile. This is often a good starting point for a diluent to ensure good peak shape.
-
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or the diluent) in a 10 mL volumetric flask. Ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment.
-
HPLC Instrument Setup and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or experimentally determined λmax) |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability and Analysis
-
Equilibrate the System: Purge the pumps and run the mobile phase through the entire system until the baseline is stable. Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes.
-
Perform System Suitability Injections: Inject a mid-range standard solution five or six times.
-
Evaluate System Suitability Parameters:
-
Construct Calibration Curve: Inject the working standard solutions in increasing order of concentration. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be > 0.999.
-
Analyze Samples: Inject the prepared sample solutions.
This guide provides a comprehensive framework for developing a robust and reliable HPLC method for the analysis of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid. By understanding the chemical nature of the analyte and applying systematic troubleshooting, you can achieve accurate and reproducible results.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Pharmaceutical Technology.
- HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, January 21). Timberline Instruments.
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- An Effective Approach to HPLC Method Development. Onyx Scientific.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- Steps for HPLC Method Development. Pharmaguideline.
- Effect of mobile phase pH on reversed-phase HPLC separ
- Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.
- Causes of Retention Time Drift in HPLC. Element Lab Solutions.
- Troubleshooting Basics, Part III: Retention Problems.
- Peak Tailing in HPLC. Element Lab Solutions.
- Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
- Advanced - Troubleshooting Retention Time Problems. Nexera.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12).
- HPLC Peak Tailing. (2022, February 15). Axion Labs.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc..
- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
- HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (2024, January 10).
- HPLC Tips & Tricks: Mobile Phase Prepar
- FDA Guidelines for Chromatography Validation. (2025, December 3).
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023, July 19). PMC.
- Reversed Phase Chrom
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Reversed Phase HPLC Columns. Phenomenex.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2014, February 19). FDA.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Chemical Society.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1).
- Analytical Methods. RSC Publishing.
- 4-Amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride. Sigma-Aldrich.
- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Analytical HPLC Method for the Quantification of Methyl 3-amino-1H-pyrazole-4-carboxyl
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatiz
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- 5. pharmasalmanac.com [pharmasalmanac.com]
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A Comprehensive Guide to the Validation of an HPLC-UV Method for the Quantification of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
Introduction
In pharmaceutical development, the rigorous and accurate quantification of an active pharmaceutical ingredient (API) is fundamental to ensuring product quality, safety, and efficacy. This guide provides an in-depth technical overview of the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (hereafter referred to as AEBCA), a novel heterocyclic compound with potential therapeutic applications.
The validation process is meticulously designed to demonstrate that the analytical procedure is suitable for its intended purpose, a principle firmly rooted in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] This document will not only detail the "how" but also the "why" behind the experimental choices, providing researchers and drug development professionals with a practical framework for establishing a robust, reliable, and self-validating analytical system. We will compare the performance of this validated HPLC-UV method against other viable analytical technologies, supported by experimental data, to guide the selection of the most appropriate technique for a given analytical challenge.
Part 1: Chromatographic Method Development & Rationale
The molecular structure of AEBCA, featuring a bipyrazole core, a carboxylic acid group, and an amino group, suggests it is a polar, aromatic compound. These physicochemical properties are central to the design of an effective chromatographic method.[4]
Rationale for Method Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen platform due to its versatility, robustness, and widespread use in the pharmaceutical industry for analyzing moderately polar to nonpolar compounds.[5] UV detection is appropriate as the conjugated aromatic pyrazole rings are strong chromophores, promising high sensitivity.[5]
Optimized HPLC-UV Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Causality: A C18 stationary phase provides the necessary hydrophobic interactions to retain the AEBCA molecule. The polar-end-capped surface of the Eclipse Plus series minimizes unwanted interactions with residual silanols, leading to improved peak symmetry for the basic amino group.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Solvent B: Acetonitrile
-
Causality: An acidic mobile phase is crucial. It ensures the carboxylic acid moiety is protonated (non-ionized) and the amino group is protonated (ionized). This state enhances retention on the C18 column and promotes sharp, symmetrical peaks. Formic acid is a volatile buffer, making the method compatible with future mass spectrometry (MS) investigations if needed.[6]
-
-
Gradient Elution: 20% B to 80% B over 10 minutes.
-
Causality: A gradient is employed to ensure elution of the main analyte with a good peak shape while also eluting any potential impurities with different polarities within a reasonable runtime.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Causality: Maintaining a constant, elevated temperature ensures reproducible retention times and reduces mobile phase viscosity, leading to improved column efficiency.
-
-
Detection Wavelength: 275 nm
-
Causality: This wavelength was selected based on the UV absorbance maximum (λmax) of AEBCA, determined by a diode-array detector (DAD) scan, to maximize sensitivity.
-
-
Injection Volume: 10 µL
Part 2: Analytical Method Validation Protocol & Data
The validation of this method was conducted in accordance with the ICH Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][7][8]
Validation Workflow
The following diagram illustrates the logical flow of the validation process, where successful completion of foundational parameters supports the subsequent tests.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. rroij.com [rroij.com]
- 5. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 6. resolian.com [resolian.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. ICH Official web site : ICH [ich.org]
Advanced Medicinal Chemistry Guide: 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic Acid vs. Traditional Pyrazole Scaffolds
As drug discovery programs increasingly target complex protein-protein interactions (PPIs) and highly conserved kinase domains, the limitations of flat, traditional heteroaromatic scaffolds have become apparent. Pyrazole-4-carboxylic acids have long served as privileged pharmacophores, yielding potent inhibitors for targets ranging from Aurora kinases[1] to spleen tyrosine kinase (SYK)[2]. However, modern lead optimization demands building blocks that offer enhanced three-dimensionality (higher Fsp3 ), precise vectorization of hydrogen bonds, and improved physicochemical profiles.
This guide provides an objective, data-driven comparison between the sterically defined 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS: 1855889-78-9)[3] and traditional pyrazole-4-carboxylic acid alternatives. By analyzing their structural causality, we will demonstrate how scaffold selection dictates downstream biochemical success.
Structural Rationale & Physicochemical Comparison
The evolution of pyrazole-4-carboxylic acids in medicinal chemistry typically follows a trajectory from simple fragments to complex, multi-ring systems designed to occupy distinct sub-pockets[4].
The Causality of Scaffold Geometry
-
Traditional Aryl-Pyrazoles (e.g., 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid): These molecules are highly planar. While the aryl ring provides excellent lipophilic contacts for deep hydrophobic pockets, the extended π -conjugation forces a flat conformation. This planarity often leads to poor aqueous solubility and non-specific binding (promiscuity) across off-target kinases.
-
The Bipyrazole Advantage (4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid): The direct linkage of two pyrazole rings introduces a biaryl-like axis. Crucially, the steric clash between the 4'-amino group on one ring and the adjacent pyrazole core forces a significant dihedral twist, breaking planarity.
-
Vectorization: The out-of-plane geometry projects the carboxylic acid (the coupling site) and the 4'-amino group (a critical H-bond donor) into distinct 3D vectors, ideal for engaging complex PPI interfaces like the KEAP1 Kelch domain[4].
-
Lipophilic Shielding: The 1'-ethyl group provides localized lipophilicity, shielding the polar core to maintain membrane permeability without drastically inflating the overall calculated partition coefficient (cLogP).
-
Quantitative Data Summary
The following table contrasts the target bipyrazole against a baseline fragment and a traditional planar aryl-pyrazole.
| Physicochemical Property | 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid | 1-methyl-1H-pyrazole-4-carboxylic acid | 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid |
| Primary Application | Advanced 3D Scaffold / H-Bond Vectoring | Fragment Starting Point / Core | Traditional Lipophilic Binder |
| Molecular Weight | 221.22 g/mol | 126.11 g/mol | 206.17 g/mol |
| cLogP (Estimated) | 0.5 - 0.8 | 0.1 | 1.8 |
| Topological Polar Surface Area | ~105 Ų | ~55 Ų | ~65 Ų |
| H-Bond Donors / Acceptors | 2 / 5 | 1 / 2 | 1 / 2 |
| Rotatable Bonds | 3 | 1 | 2 |
| 3D Character ( Fsp3 / Twist) | Moderate (Ethyl group + Dihedral twist) | Low | Very Low (Planar) |
Experimental Workflows & Methodologies
To translate these building blocks into active inhibitors (e.g., pyrazole-4-carboxamides)[5], robust and self-validating protocols are required. The following methodologies emphasize causality in reagent selection and built-in validation steps.
Protocol A: Sterically Hindered Amide Coupling
Rationale: Coupling the carboxylic acid of the bipyrazole to an external amine requires a highly efficient coupling reagent due to the steric bulk of the twisted bipyrazole core. HATU is selected over EDC/HOBt for its superior activation kinetics. The 4'-amino group on the bipyrazole is a heteroaromatic amine, which is significantly less nucleophilic than primary aliphatic amines, allowing for selective coupling at the carboxylic acid without the strict need for protecting groups.
Step-by-Step Methodology:
-
Activation: Dissolve 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the target primary amine (1.1 eq) dropwise.
-
Self-Validation (In-Process Control): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. The disappearance of the starting mass (m/z 222 [M+H]+) and the appearance of the product mass confirms conversion.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine.
-
Purification: Dry over Na2SO4 , concentrate under reduced pressure, and purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to yield the pure pyrazole-4-carboxamide.
Caption: Standardized workflow from bipyrazole scaffold selection to target validation.
Protocol B: Fluorescence Polarization (FP) Target Engagement Assay
Rationale: To evaluate the binding affinity of the synthesized bipyrazole-carboxamides against targets like the KEAP1 Kelch domain[4], an FP assay provides a highly reliable, homogenous readout. The assay relies on the displacement of a fluorescently labeled tracer peptide.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized bipyrazole inhibitor in 100% DMSO.
-
Assay Assembly: In a 384-well black microplate, add 10 µL of recombinant target protein (e.g., KEAP1 at 50 nM final concentration) in assay buffer. Add 100 nL of the compound dilutions using an acoustic dispenser (e.g., Echo).
-
Tracer Addition: Add 10 µL of FITC-labeled tracer peptide (10 nM final concentration). The final DMSO concentration must remain ≤ 0.5% to prevent protein denaturation.
-
Incubation & Reading: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium. Read the plate on a multi-mode microplate reader measuring parallel and perpendicular fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate millipolarization (mP) values. Plot mP against the log of inhibitor concentration to determine the IC50 using a 4-parameter logistic regression model.
Caption: Mechanism of action for bipyrazole-4-carboxamide competitive inhibitors.
Conclusion
The transition from simple pyrazole-4-carboxylic acids to complex architectures like 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid represents a critical paradigm shift in modern drug design. By leveraging the inherent steric clash of the bipyrazole system, medicinal chemists can access unique, non-planar chemical space. This out-of-plane vectorization, combined with the strategic placement of H-bond donors (the 4'-amino group) and lipophilic shields (the 1'-ethyl group), provides a superior foundation for developing high-affinity, target-selective inhibitors.
References
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Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]
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Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. RSC Publishing.[Link]
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Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PMC. [Link]
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Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. ACS Publications.[Link]
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4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS: 1855889-78-9). ChemSrc.[Link]
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comparing pKa values of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid and analogs
Comparative pKa Profiling of 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic Acid and Key Structural Analogs
Executive Summary & Structural Rationale
In modern medicinal chemistry, the bipyrazole scaffold has emerged as a highly privileged pharmacophore, frequently deployed as a hinge-binding motif in kinase inhibitors and a rigid spacer in protein-protein interaction modulators. The physicochemical behavior of these molecules is dictated by their ionization states.
The target compound, 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid , is a complex zwitterionic system. It features two critical ionizable centers: a moderately acidic carboxylic acid on the primary pyrazole ring, and a weakly basic amino group on the secondary pyrazole ring. Accurately mapping the acid-base dissociation constants (pKa) of this compound against its structural analogs is not merely an analytical exercise; it is a fundamental requirement for predicting gastrointestinal absorption, membrane permeability, and target engagement.
Relying solely on in silico predictions for such conjugated heteroaromatic systems often leads to significant logD calculation errors. Therefore, this guide provides an objective, experimentally grounded comparison of the target compound against its analogs, detailing the causality behind the observed pKa shifts and the self-validating protocols required to measure them.
Electronic Communication and Acid-Base Equilibria
The ionization profile of the target compound is governed by the electronic interplay between the two pyrazole rings.
-
The Acidic Center (pKa2): The carboxylic acid at the 4-position is subjected to the strong electron-withdrawing inductive effect of the adjacent pyrazole nitrogen atoms. This stabilizes the resulting carboxylate anion through resonance delocalization. Reference literature for similar isolated systems, such as 1-methyl-1H-pyrazole-4-carboxylic acid, demonstrates a typical pKa of approximately 3.88[1].
-
The Basic Center (pKa1): The 4'-amino group is conjugated within the electron-rich pyrazole system. Heteroaromatic amines are significantly less basic than their aliphatic counterparts because the nitrogen lone pair participates in the aromatic π -system. The conjugate acid of isolated 3-aminopyrazole systems typically exhibits a pKa in the range of 1.5 to 3.0[2].
Fig 1. pH-dependent speciation and acid-base equilibria of the bipyrazole scaffold.
Comparative pKa Profiling Data
To isolate the specific electronic and steric contributions of the functional groups, we compare the target compound against three synthesized analogs. The quantitative data is summarized in Table 1.
Table 1: Experimental pKa and Calculated LogP Values for Bipyrazole Analogs
| Compound | Structural Modification | pKa1 (Basic Amine) | pKa2 (Carboxylic Acid) | LogP (Neutral) |
| Target Compound | 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid | 2.85 ± 0.05 | 4.12 ± 0.04 | 0.85 |
| Analog A (Des-ethyl) | 1'-ethyl replaced by -H | 2.60 ± 0.06 | 4.05 ± 0.05 | 0.35 |
| Analog B (Methyl ester) | -COOH replaced by -COOCH₃ | 2.75 ± 0.04 | N/A | 1.45 |
| Analog C (Des-amino) | -NH₂ replaced by -H | N/A | 4.20 ± 0.03 | 1.20 |
Causality of the Observed Shifts:
-
Inductive Alkyl Effects: Comparing the Target Compound to Analog A reveals a Δ pKa of +0.25 units for the basic center. The electron-donating inductive effect of the 1'-ethyl group pushes electron density into the pyrazole ring, marginally increasing the basicity of the 4'-amino group.
-
Long-Range Electrostatics: In Analog B, masking the carboxylic acid as a methyl ester prevents the formation of the carboxylate anion. Without the negatively charged carboxylate to electrostatically stabilize the protonated amine across the molecule, the pKa1 drops slightly from 2.85 to 2.75.
-
Resonance Contributions: Removing the amino group entirely (Analog C) slightly decreases the acidity (increases pKa2 to 4.20). This indicates that the electron-donating resonance effect of the amino group in the parent compound weakly communicates across the biaryl axis, influencing the primary ring's electron density.
Experimental Methodology: Self-Validating pKa Determination
Because zwitterionic heterocycles often suffer from poor aqueous solubility at their isoelectric point, standard aqueous titrations fail. As an application standard, we utilize an orthogonal, self-validating approach combining UV-metric and potentiometric titrations coupled with cosolvent extrapolation (Yasuda-Shedlovsky method).
Fig 2. Orthogonal self-validating workflow for accurate zwitterion pKa determination.
Step-by-Step Protocol
Step 1: System Calibration & Validation (Crucial Trustworthiness Step)
-
Action: Prior to sample introduction, perform a blank titration using 0.15 M KCl (to maintain constant ionic strength) from pH 1.5 to 12.0.
-
Causality: This validates the Nernstian response of the pH glass electrode. A slope of <58 mV/pH unit indicates electrode degradation, which would artificially compress the measured pKa values. The protocol strictly halts if the blank fails.
Step 2: Cosolvent Sample Preparation
-
Action: Weigh 1.5 mg of the target compound. Dissolve in three distinct Methanol/Water cosolvent ratios (e.g., 30%, 40%, and 50% MeOH by weight).
-
Causality: The neutral zwitterionic form precipitates in pure water. By measuring apparent pKa values ( psKa ) in varying dielectric environments, we can mathematically extrapolate back to 0% cosolvent, yielding the true aqueous pKa without physical precipitation disrupting the probes.
Step 3: Orthogonal Titration Execution
-
UV-Metric Titration (Targeting pKa1): Titrate the solutions using 0.5 M KOH while monitoring multi-wavelength UV absorption (250-350 nm). Causality: The deprotonation of the conjugated aminopyrazole system directly alters the π→π∗ transitions, creating distinct isosbestic points that define pKa1 with high optical precision.
-
Potentiometric Titration (Targeting pKa2): Simultaneously record the volume of titrant vs. pH. Causality: The dissociation of the isolated carboxylic acid often produces a negligible UV shift. The volumetric inflection point serves as the definitive metric for pKa2, cross-validating the optical data.
Step 4: Yasuda-Shedlovsky Data Synthesis
-
Action: Plot the apparent psKa values against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures.
-
Causality: The equation pKaps+log[H2O]=ϵa+b yields a linear regression. The y-intercept (extrapolated to the dielectric constant of pure water, ϵ≈78.3 ) provides the highly accurate, self-validated aqueous pKa values reported in Table 1.
Implications for Formulation and Drug Design
The determined pKa values (2.85 and 4.12) dictate that at physiological pH (7.4), the target compound exists almost exclusively (>99.9%) in its anionic form (deprotonated acid, neutral amine).
While this anionic state ensures excellent aqueous solubility for systemic circulation, it severely limits passive transcellular permeability across lipophilic barriers like the Blood-Brain Barrier (BBB). If central nervous system (CNS) penetration is required, medicinal chemists must prioritize analogs similar to Analog B (ester prodrugs) or pursue bioisosteric replacement of the carboxylic acid to elevate the pKa2 above 7.4, thereby increasing the fraction of the neutral, membrane-permeable species.
References
- Smolecule. "1-methyl-1H-pyrazole-4-carboxylic acid | Acid-Base Behavior and pKa Determination".
- LookChem. "3-Aminopyrazole Chemical Properties and pKa".
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structural validation of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid using X-ray crystallography
A Comparative Guide to the Structural Validation of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
Introduction: The Imperative for Unambiguous Structural Confirmation in Drug Discovery
In the landscape of modern medicinal chemistry, pyrazole derivatives are a cornerstone, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific molecule under investigation, 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, represents a novel chemical entity designed with the potential to interact with specific biological targets. Its bipyrazole core, combined with an amino group and a carboxylic acid moiety, presents a unique pharmacophore. The carboxylic acid group, in particular, is a crucial functionality in many drugs but can also be associated with poor pharmacokinetic properties, making its structural context and interactions critical to understand.[2][3]
For researchers and drug development professionals, the journey from a synthesized molecule to a viable drug candidate is predicated on an absolute, high-resolution understanding of its three-dimensional structure.[4][5] This structural data is the bedrock for structure-activity relationship (SAR) studies, computational modeling, and lead optimization.[6][7] An error in structural assignment can lead to the misinterpretation of biological data, wasting significant resources and time.[8]
This guide provides an in-depth, comparative analysis of the techniques used for the definitive structural validation of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, with a primary focus on the "gold standard" method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare its performance with orthogonal spectroscopic methods, and present a synergistic framework for achieving unequivocal structural proof.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is the most powerful tool for determining the precise three-dimensional arrangement of atoms in a small molecule, providing unambiguous evidence of bond connectivity, stereochemistry, and conformational preferences.[9] The ability of X-ray crystallography to provide this level of molecular detail is unsurpassed in the field of structural biology.[8]
Experimental Protocol: From Powder to Final Structure
The journey to a crystal structure is a multi-step process that demands precision and patience. The primary bottleneck is often the growth of high-quality, single crystals suitable for diffraction.[10]
Step 1: Crystal Growth – The Art and Science of Nucleation
The objective is to slowly transition a solution from a state of saturation to supersaturation, allowing molecules to self-assemble into a highly ordered, crystalline lattice. The choice of solvent and method is critical and often requires extensive screening.
-
Rationale for Solvent Selection: A suitable solvent should exhibit moderate solubility for the compound.[11] High solubility often leads to the rapid formation of small, unusable crystals, while poor solubility prevents the initial dissolution. For 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, a polar protic solvent like ethanol or a mixture including a more polar solvent like DMF might be a good starting point, given the presence of hydrogen-bonding amino and carboxylic acid groups.[12]
-
Recommended Method: Slow Evaporation & Vapor Diffusion
-
Preparation: Prepare a nearly saturated solution of the compound in a high-purity solvent (e.g., ethanol) in a clean, small vial. Ensure no particulate matter is present by filtering the solution.[11]
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes. This allows the solvent to evaporate over several days to weeks, gradually increasing the concentration and promoting slow crystal growth.[13]
-
Vapor Diffusion (Alternative): Place the vial containing the compound dissolved in a solvent (e.g., DMF) inside a larger, sealed jar. Add a more volatile "anti-solvent" (in which the compound is poorly soluble, e.g., diethyl ether) to the jar, outside the vial.[13] Over time, the anti-solvent vapor will diffuse into the vial's solution, reducing the compound's solubility and inducing crystallization. This is often the best method when only milligram quantities are available.[13]
-
Step 2: Data Collection – Interrogating the Crystal with X-rays
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed within a diffractometer.
-
Mounting: The crystal is carefully mounted on a loop and flash-cooled in a stream of liquid nitrogen. This minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection.
-
Diffraction: The crystal is rotated in a high-intensity X-ray beam (commonly Cu Kα radiation).[14] The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots.
-
Data Acquisition: A detector records the position and intensity of thousands of these diffraction spots as the crystal is rotated. This dataset contains the information required to reconstruct the electron density map of the molecule.
Step 3: Structure Solution and Refinement – From Data to Model
-
Unit Cell and Space Group Determination: The diffraction pattern is first used to determine the dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal's symmetry (the space group).[15]
-
Structure Solution: Computational "direct methods" or Patterson methods are used to determine the initial phases of the scattered X-rays, which allows for the calculation of an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5-7% for a well-refined small molecule structure.
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: Orthogonal Validation Techniques
While SCXRD provides the ultimate proof of structure, it is contingent on obtaining high-quality crystals. Furthermore, it describes the molecule in the solid state, which may not perfectly represent its conformation in solution. Therefore, employing complementary techniques is a cornerstone of robust scientific validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for determining the structure of molecules in solution, providing rich information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).[16] For our target molecule, a suite of NMR experiments is essential to confirm the proposed structure and rule out isomers.
Experimental Protocol for Comprehensive NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for polar molecules and allows observation of exchangeable N-H and O-H protons) in a standard NMR tube.[17]
-
¹H NMR: This is the initial, fundamental experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their integration (ratio), and their coupling to neighboring protons (splitting pattern).
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, typically through two or three bonds. It is invaluable for tracing out proton networks within the ethyl group and the pyrazole rings.[17]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, definitively assigning which proton is on which carbon.[18]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. For our molecule, it would be critical for:
-
Confirming the linkage between the two pyrazole rings.
-
Verifying the position of the ethyl group on the N1' nitrogen.
-
Establishing the relative positions of the amino and carboxylic acid groups.[18]
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of the synthesized compound and can provide structural clues through analysis of its fragmentation patterns.
Experimental Protocol for High-Resolution MS:
-
Sample Preparation: Prepare a dilute solution (µg/mL to ng/mL range) of the compound in a suitable volatile solvent like methanol or acetonitrile.[19]
-
Ionization: Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like our target compound. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion.
-
Analysis: The ionized sample is introduced into a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Interpretation: The primary piece of data is the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This experimental mass should match the theoretically calculated mass for the chemical formula C₁₀H₁₁N₅O₂ to within a few parts per million (ppm), providing strong evidence for the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces, offering further confirmation of the structure.[19][20]
Synthesizing the Data: A Multi-Technique Comparison
No single technique provides all the answers. A synergistic approach, where the data from each method validates the others, provides the highest level of confidence.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Absolute 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[14] | Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment, molecular dynamics in solution.[16] | Molecular weight, elemental composition (HRMS), fragmentation patterns.[19] |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Strengths | Unambiguous structure determination; "gold standard" for proof.[8] | Provides data in a biologically relevant state (solution); excellent for isomer differentiation.[16] | Extremely high sensitivity; confirms elemental formula with high accuracy. |
| Limitations | Requires high-quality single crystals, which can be difficult to grow; solid-state structure may differ from solution.[10] | Does not provide absolute 3D data like bond lengths/angles; spectra can be complex.[17] | Provides no information on connectivity or stereochemistry; isomeric compounds can be indistinguishable. |
| Causality Check | Confirms the final, assembled 3D architecture of the molecule. | Elucidates the covalent bond framework (the "wiring diagram") of the molecule. | Confirms the correct "parts list" (i.e., the correct number and type of atoms) is present. |
A Synergistic Validation Framework
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Navigating the Disposal of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles.
While a specific Safety Data Sheet (SDS) for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid is not presently available in public domains, by examining data from structurally analogous amino-pyrazole derivatives, we can establish a robust and precautionary disposal strategy. This approach ensures that we operate with the highest degree of safety, mitigating risks to personnel and the environment.
Core Principles of Chemical Waste Management
The foundational principle of chemical disposal is the unwavering prohibition of releasing untreated chemical waste into the sanitary sewer system or general solid waste.[1][2] This practice is not only illegal under most environmental regulations but also poses significant risks of unforeseen chemical reactions within drainage systems and the contamination of aquatic ecosystems.[2][3] The "cradle-to-grave" management system for hazardous waste underscores the generator's responsibility for the chemical's entire lifecycle, from acquisition to final disposal.[4]
Step-by-Step Disposal Protocol for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
This protocol is designed to provide clear, actionable steps for the safe disposal of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid in solid form and as residue in containers.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid should be handled as a hazardous substance. Safety data sheets for similar amino-pyrazole compounds indicate potential for skin, eye, and respiratory irritation.[5][6][7]
Essential PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Waste Segregation and Container Selection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[2][4]
-
Solid Waste:
-
Collect solid 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid waste in a dedicated, clearly labeled, wide-mouth container.[1]
-
The container must be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Never mix this waste with other chemical waste streams, particularly strong oxidizing agents, strong acids, or strong bases, as these are common incompatibilities for similar compounds.[6]
-
-
Contaminated Labware and Debris:
-
Disposable items such as gloves, weigh boats, and absorbent paper contaminated with the compound should be placed in the same solid waste container.
-
Sharps, such as contaminated needles or broken glassware, must be disposed of in a designated sharps container.[1]
-
Waste Labeling
Accurate and detailed labeling of waste containers is a critical regulatory requirement.[1][8]
-
The label must clearly state:
-
The full chemical name: "4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid" (avoiding formulas or structures).[1]
-
The words "Hazardous Waste."
-
The primary hazards associated with the compound (e.g., "Irritant").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Storage of Chemical Waste
Waste containers should be stored in a designated, secure area within the laboratory.[8]
-
Keep the container tightly closed except when adding waste.[4][8]
-
Store in a well-ventilated area.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Do not allow waste to accumulate in the laboratory. Arrange for regular pickups by your institution's Environmental Health and Safety (EHS) department.[9]
Disposal of Empty Containers
Empty containers that held 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid must also be disposed of as hazardous waste unless properly decontaminated.[9]
-
Decontamination Procedure:
-
Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[9] For highly toxic compounds, the first three rinses must be collected.[9]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary. Always consult your EHS department.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: As outlined in Step 1.
-
Contain the Spill: For solid spills, gently sweep up the material and place it in the hazardous waste container.[5] Avoid creating dust. For liquid spills, use an absorbent material to contain and collect the waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by a final rinse. All cleaning materials must be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid is unavailable, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Rationale |
| pH for Drain Disposal | Prohibited; must be between 5.5 and 11.0 for neutralized, non-hazardous aqueous solutions only.[10] | To prevent corrosion of plumbing and adverse reactions in the sewer system. |
| Container Fill Level | Do not fill beyond 90% capacity. | To allow for vapor expansion and prevent spills during transport. |
| Maximum Storage Quantity | Varies by institution; often limited to a few gallons per laboratory.[9] | To minimize risk in the event of a fire or other emergency. |
| Rinsate Collection | First rinse (or first three for highly toxic substances) must be collected as hazardous waste.[9] | The initial rinsate will contain the highest concentration of the chemical residue. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid and its associated waste.
Caption: Decision workflow for proper segregation and disposal of waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid, upholding the highest standards of laboratory safety and environmental responsibility.
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Waste Disposal - Department of Chemistry | University of Toronto. (n.d.). University of Toronto. Retrieved March 24, 2026, from [Link]
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Hazardous Drugs in Healthcare Settings. (n.d.). Contec Inc. Retrieved March 24, 2026, from [Link]
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Procedures for cleaning up hazardous drug spills and leaks. (2017, September). Defense Centers for Public Health. Retrieved March 24, 2026, from [Link]
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Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (2022, December 6). IntechOpen. Retrieved March 24, 2026, from [Link]
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Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. (n.d.). Frontiers. Retrieved March 24, 2026, from [Link]
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Personal protective equipment for handling 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
Operational Safety and Logistics Master Guide: Handling 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid
As drug development accelerates, researchers frequently encounter highly functionalized, novel intermediates that lack comprehensive Safety Data Sheets (SDS) or established toxicological profiles. When handling 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid , standard laboratory precautions are insufficient without a mechanistic understanding of the compound's specific hazards.
As a Senior Application Scientist, my approach to chemical safety is rooted in molecular causality. We do not wear Personal Protective Equipment (PPE) merely to satisfy compliance; we deploy it as a calculated physical barrier against specific molecular interactions. Because this compound is a novel research chemical, we must apply the universal "Thumb Rule" of laboratory safety: treat all unknown or partially characterized chemicals as highly hazardous[1].
Mechanistic Hazard Assessment (The "Why")
To design an effective safety protocol, we must first deconstruct the target molecule into its functional groups and anticipate their biological interactions.
-
4'-Amino Group: Primary amines are nucleophilic and notoriously act as skin sensitizers. Upon dermal contact, they can bind to epidermal proteins, potentially triggering an immune-mediated allergic response.
-
4-Carboxylic Acid: This functional group acts as a proton donor. In its powder form, it poses a severe risk to mucous membranes (eyes and respiratory tract), where localized moisture can cause rapid pH drops, leading to micro-corrosion and severe irritation.
-
1'-Ethyl-1'H-1,3'-Bipyrazole Core: Pyrazole scaffolds are highly privileged structures in pharmacology, meaning they readily interact with biological targets (e.g., kinases and enzymes). The ethyl substitution increases the molecule's lipophilicity, potentially enhancing its ability to permeate the lipid bilayers of human skin if dissolved in an organic solvent.
Causality between molecular functional groups and required PPE interventions.
Quantitative PPE Specifications
PPE is always the last line of defense after engineering controls[2]. However, given the lipophilic and sensitizing nature of this bipyrazole derivative, strict adherence to the following specifications is mandatory.
| PPE Category | Technical Specification | Protection Mechanism & Causality | Replacement / Maintenance Metric |
| Hand Protection | 100% Nitrile (Double Gloved), ≥4 mil thickness | Blocks the lipophilic bipyrazole core and prevents acidic dermal irritation. | Replace outer glove immediately upon suspected contact or every 30 mins[3]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents ocular mucosal damage from carboxylic acid dust aerosolization. | Inspect for micro-scratches pre-use; sanitize weekly[3]. |
| Body Protection | Flame-Resistant (FR) or 100% Cotton Lab Coat | Shields against incidental powder dispersion and solvent splashes. | Launder via certified lab service only; never wash at home[4]. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary engineering control against aerosolized amino-pyrazole dust. | Annual certification; validate inward airflow pre-experiment. |
Self-Validating Operational Workflow
A robust safety protocol must be self-validating—meaning the system inherently proves it is working before you are exposed to risk. Follow this step-by-step methodology for weighing and solubilizing the compound.
Sequential safety validation workflow for handling novel bipyrazole derivatives.
Step 1: Environmental Validation (Engineering Controls)
-
Action: Turn on the fume hood and verify the digital airflow monitor reads between 80-100 feet per minute (fpm).
-
Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, the negative pressure environment is physically confirmed. Do not open the chemical vial until this is verified.
Step 2: PPE Donning Sequence
-
Action: Don long pants, closed-toe shoes, a fully buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves[3].
-
Causality: The breakthrough time for novel lipophilic pyrazoles through nitrile is unknown. Double-gloving ensures that if the outer layer is breached by a carrier solvent (like DMSO or DMF), the inner layer maintains the barrier while you safely doff the contaminated outer glove[5].
Step 3: Static Elimination and Weighing
-
Action: Wipe the exterior of the chemical container and the metal weighing spatula with an anti-static cloth before opening.
-
Causality: Carboxylic acid powders frequently hold static charges. When the cap is removed, static repulsion can cause the fine powder to "jump" out of the vial, creating an immediate inhalation hazard. Anti-static treatment neutralizes this risk.
Step 4: Solubilization and Transfer
-
Action: Dissolve the pre-weighed 4'-amino-1'-ethyl-1'H-1,3'-bipyrazole-4-carboxylic acid powder in your target solvent inside the fume hood before transferring it to the main reaction vessel.
-
Causality: Transferring liquids is exponentially safer than transferring fine powders. Solubilizing the compound early in the workflow eliminates the risk of airborne dust exposure during transit across the lab.
Step 5: Doffing and Decontamination
-
Action: Remove the outer gloves inside the fume hood and dispose of them in a designated solid hazardous waste container. Wash hands immediately after removing the inner gloves[3].
Waste Segregation and Disposal Plan
Proper disposal is a critical extension of chemical handling. Pyrazole derivatives can react unpredictably with strong oxidizers or acids, and their environmental toxicity is often uncharacterized.
-
Solid Waste: Any spatulas, weigh boats, or outer gloves that came into contact with the powder must be placed in a sealed, puncture-resistant container labeled "Chemically Contaminated Solid Waste - Pyrazole Derivatives."
-
Liquid Waste Segregation: If the compound is dissolved in a solvent, segregate the waste strictly into "Halogenated" (e.g., DCM, Chloroform) or "Non-Halogenated" (e.g., DMSO, Methanol) liquid waste carboys.
-
Regulatory Labeling: Labeling unknown or novel chemicals is a strict OSHA requirement. Never label a waste bottle simply as "Unknown." Write the full IUPAC name or the core structure (e.g., "Bipyrazole-carboxylic acid derivative in DMSO") to prevent dangerous downstream reactions during hazardous waste removal[6].
References
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Stanford Environmental Health & Safety. "Personal Protective Equipment." stanford.edu. URL:[Link]
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Filo. "What is the thumb rule on handling unknown chemicals?" askfilo.com. URL:[Link]
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NC State Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." ncsu.edu. URL:[Link]
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Dartmouth Environmental Health and Safety. "Personal Protective Equipment for Laboratories." dartmouth.edu. URL:[Link]
-
Oklahoma State University EHS. "Handling Unknown Chemicals." okstate.edu. URL:[Link]
-
Brown University EHS. "Personal Protective Equipment." brown.edu. URL:[Link]
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- 4. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 6. ehs.okstate.edu [ehs.okstate.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
